molecular formula C12H17N B1388391 n-(3,4-dimethylbenzyl)cyclopropanamine CAS No. 936023-14-2

n-(3,4-dimethylbenzyl)cyclopropanamine

Cat. No.: B1388391
CAS No.: 936023-14-2
M. Wt: 175.27 g/mol
InChI Key: JNPDTCFLSUFURZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylbenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(3,4-dimethylbenzyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3,4-dimethylbenzyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPDTCFLSUFURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(3,4-Dimethylbenzyl)cyclopropanamine: Synthesis, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(3,4-dimethylbenzyl)cyclopropanamine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a robust protocol for the synthesis of the title compound via reductive amination, discusses its physicochemical and spectroscopic characteristics, and explores its relevance within the broader context of cyclopropylamine-containing bioactive molecules. The guide aims to serve as a practical resource, combining theoretical principles with actionable experimental procedures and analytical insights.

Introduction: The Significance of the N-Benzylcyclopropanamine Scaffold

The cyclopropyl ring is a recurring motif in numerous biologically active compounds, prized for its unique conformational and electronic properties.[1][2] When incorporated into a molecule, the cyclopropyl group can enhance metabolic stability, improve potency, and influence binding to biological targets.[1] The N-benzylcyclopropanamine scaffold, in particular, has garnered significant attention in medicinal chemistry. Molecules containing this core structure have been identified as potent inhibitors of key enzymes, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), both of which are important targets in the treatment of neurological disorders and cancer, respectively.[3][4][5][6] N-(3,4-dimethylbenzyl)cyclopropanamine represents a specific analog within this promising class of compounds, and a thorough understanding of its chemical characteristics is crucial for exploring its therapeutic potential.

Chemical and Physical Properties

While extensive experimental data for N-(3,4-dimethylbenzyl)cyclopropanamine is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₇N-
Molecular Weight 175.27 g/mol -
CAS Number 1257535-33-3 (HCl salt)[7]Chemical Supplier[7]
Appearance Predicted: Colorless to pale yellow oilAnalogy to similar secondary amines
Boiling Point Predicted: >200 °C at 760 mmHgAnalogy to N-benzylcyclopropylamine[8]
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc). The hydrochloride salt is expected to be soluble in water.General knowledge of secondary amines
pKa Predicted: 8.5 - 9.5Analogy to similar secondary amines

Synthesis of N-(3,4-Dimethylbenzyl)cyclopropanamine via Reductive Amination

The most direct and efficient method for the synthesis of N-(3,4-dimethylbenzyl)cyclopropanamine is the reductive amination of 3,4-dimethylbenzaldehyde with cyclopropylamine. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness and high selectivity for imines over aldehydes.[9][10][11][12]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product aldehyde 3,4-Dimethylbenzaldehyde reaction_center aldehyde->reaction_center + amine Cyclopropylamine amine->reaction_center reducing_agent NaBH(OAc)₃ product N-(3,4-Dimethylbenzyl)cyclopropanamine solvent DCM reaction_center->product Reductive Amination G cluster_pathway Mechanism of Amine Oxidase Inhibition inhibitor N-Benzylcyclopropanamine Derivative complex Enzyme-Inhibitor Complex inhibitor->complex enzyme Amine Oxidase (e.g., LSD1, MAO) with FAD cofactor enzyme->complex oxidation Oxidation of Cyclopropylamine complex->oxidation [O] intermediate Reactive Intermediate oxidation->intermediate adduct Covalent FAD Adduct intermediate->adduct Covalent Bond Formation inactivation Irreversible Enzyme Inactivation adduct->inactivation

Sources

n-(3,4-dimethylbenzyl)cyclopropanamine pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Characterization of N-(3,4-dimethylbenzyl)cyclopropanamine: A Roadmap for Pharmacokinetic and Pharmacodynamic Assessment

Foreword: Charting the Course for a Novel CNS Candidate

N-(3,4-dimethylbenzyl)cyclopropanamine represents a novel chemical entity with structural motifs suggestive of central nervous system (CNS) activity. The presence of a cyclopropanamine group, a feature in known monoamine oxidase (MAO) inhibitors, combined with a substituted benzyl moiety, hints at a potential interaction with monoaminergic systems. This guide provides a comprehensive framework for the preclinical evaluation of this compound, outlining a logical progression of studies to elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated will be robust, reproducible, and translatable.

Compound Profile and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of N-(3,4-dimethylbenzyl)cyclopropanamine is the bedrock of any preclinical assessment. These parameters govern its absorption, distribution, and potential for formulation.

1.1. Synthesis and Characterization

A plausible synthetic route for N-(3,4-dimethylbenzyl)cyclopropanamine involves the reductive amination of 3,4-dimethylbenzaldehyde with cyclopropylamine.[1]

  • Step 1: Imine Formation: 3,4-dimethylbenzaldehyde is reacted with cyclopropylamine in a suitable solvent (e.g., methanol, dichloromethane) to form the corresponding imine.

  • Step 2: Reduction: The imine is then reduced to the secondary amine using a reducing agent such as sodium borohydride.

The final product should be purified by column chromatography and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

1.2. Predicted Physicochemical Properties

Based on its structure and data from the closely related N-(3,4-dimethoxybenzyl)cyclopropanamine, we can predict the following properties[2]:

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight~175.28 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Octanol/Water)2.5 - 3.5Indicates good membrane permeability and potential for CNS penetration.
pKa (basic)8.5 - 9.5Influences solubility, absorption, and interaction with acidic cellular components.
Aqueous SolubilityModerate to lowWill require careful formulation for in vitro and in vivo studies.

Pharmacokinetic Profiling: The Journey of a Drug

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical to understanding its therapeutic potential and safety profile.

2.1. In Vitro Metabolism

The metabolic fate of N-(3,4-dimethylbenzyl)cyclopropanamine will likely be a primary determinant of its half-life and potential for drug-drug interactions. The cyclopropylamine and benzyl moieties are both susceptible to metabolism.[3][4]

Expected Metabolic Pathways:

  • N-dealkylation: Cleavage of the bond between the nitrogen and the benzyl or cyclopropyl group.

  • Oxidation of the Benzyl Ring: Hydroxylation of the aromatic ring or the methyl groups.

  • Oxidation of the Cyclopropylamine Moiety: The cyclopropylamine group can be a substrate for cytochrome P450 enzymes, potentially leading to ring opening and the formation of reactive intermediates.[3][5] This is a critical pathway to investigate due to the potential for mechanism-based inhibition of CYPs.[6][7]

Experimental Protocols:

  • Microsomal Stability Assay: To assess phase I metabolism, the compound is incubated with liver microsomes (human, rat, mouse) in the presence of NADPH.[8][9][10][11][12] The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Hepatocyte Stability Assay: To evaluate both phase I and phase II metabolism, the compound is incubated with intact hepatocytes.[13][14][15][16] This assay also provides insight into cellular uptake.

2.2. In Vivo Pharmacokinetics

Animal models are essential for understanding the in vivo disposition of the compound. Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for initial PK studies.[17][18]

Experimental Workflow:

  • Dosing: The compound is administered intravenously (to determine clearance and volume of distribution) and orally (to assess oral bioavailability).

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Bioanalysis: The concentration of the parent drug (and any major metabolites) in plasma is quantified using a validated LC-MS/MS method.

2.3. Bioanalytical Method Development

A sensitive and specific LC-MS/MS method is crucial for accurate quantification of N-(3,4-dimethylbenzyl)cyclopropanamine in biological matrices.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from plasma samples.

  • Validation: The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Pharmacodynamic Exploration: Unveiling the Mechanism of Action

Based on its chemical structure, N-(3,4-dimethylbenzyl)cyclopropanamine has several plausible biological targets.

3.1. Potential Molecular Targets

  • Monoamine Oxidases (MAO-A and MAO-B): The cyclopropanamine moiety is a well-known pharmacophore for MAO inhibitors. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is relevant for neurodegenerative diseases.

  • Lysine-Specific Demethylase 1 (LSD1): Some N-substituted cyclopropanamine derivatives have been identified as LSD1 inhibitors, a target with potential in oncology and neurodevelopmental disorders.[19][20][21][22][23]

  • Nicotinic Acetylcholine Receptors (nAChRs): N-benzylamine derivatives have been shown to interact with nAChRs, which are implicated in mood regulation and cognition.

3.2. In Vitro Pharmacodynamic Assays

  • MAO Inhibition Assay: The inhibitory potency (IC₅₀) of the compound against human MAO-A and MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide.

  • LSD1 Inhibition Assay: A biochemical assay can be used to measure the inhibition of LSD1 enzymatic activity.

  • Receptor Binding Assays: The affinity of the compound for a panel of CNS receptors (including nAChRs, serotonin, and dopamine receptors) can be determined through radioligand binding assays.[24][25][26]

3.3. In Vivo Pharmacodynamic and Behavioral Models

If the in vitro data suggests antidepressant-like activity (e.g., MAO-A inhibition), this can be further investigated in rodent behavioral models of depression.[27][28]

  • Forced Swim Test (FST): In this test, an antidepressant effect is indicated by a reduction in immobility time when the animal is placed in an inescapable cylinder of water.[29]

  • Tail Suspension Test (TST): Similar to the FST, a decrease in immobility time when the mouse is suspended by its tail is indicative of antidepressant activity.

Experimental Workflow for In Vivo PD/Behavioral Studies:

in_vivo_pd_workflow cluster_pre Pre-Study cluster_dosing Dosing cluster_behavior Behavioral Testing cluster_analysis Analysis pre_acclimatize Animal Acclimatization pre_randomize Randomization into Treatment Groups pre_acclimatize->pre_randomize dosing_compound Administer N-(3,4-dimethylbenzyl)cyclopropanamine pre_randomize->dosing_compound dosing_vehicle Administer Vehicle Control pre_randomize->dosing_vehicle dosing_positive Administer Positive Control (e.g., Imipramine) pre_randomize->dosing_positive behavior_fst Forced Swim Test dosing_compound->behavior_fst behavior_tst Tail Suspension Test dosing_compound->behavior_tst dosing_vehicle->behavior_fst dosing_vehicle->behavior_tst dosing_positive->behavior_fst dosing_positive->behavior_tst analysis_data Data Collection (Immobility Time) behavior_fst->analysis_data behavior_tst->analysis_data analysis_stats Statistical Analysis analysis_data->analysis_stats

Caption: Workflow for in vivo behavioral assessment.

Data Integration and Candidate Progression

The culmination of these studies will be a comprehensive data package that allows for an informed decision on the future development of N-(3,4-dimethylbenzyl)cyclopropanamine.

Integrated Data Summary Table:

ParameterAssayKey ReadoutDesired Outcome for CNS Drug Candidate
Pharmacokinetics
In Vitro MetabolismMicrosomal & Hepatocyte Stabilityt₁/₂, Intrinsic ClearanceModerate stability to allow for sufficient exposure without being overly persistent.
In Vivo PKRodent PK Study (IV & PO)Bioavailability, Half-life, Cmax, AUCGood oral bioavailability (>30%), half-life supportive of desired dosing regimen.
Pharmacodynamics
In Vitro PotencyMAO/LSD1 Inhibition, Receptor BindingIC₅₀, KiPotent and selective for the desired target(s).
In Vivo EfficacyForced Swim/Tail Suspension TestMinimum Effective Dose (MED)Dose-dependent efficacy at exposures achievable with good safety margins.

Conclusion and Future Directions

This guide has laid out a systematic and scientifically rigorous path for the preclinical characterization of N-(3,4-dimethylbenzyl)cyclopropanamine. By following this roadmap, researchers can efficiently generate the critical data needed to understand its pharmacokinetic profile, identify its mechanism of action, and evaluate its therapeutic potential. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but a well-designed preclinical program is the essential first step.

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  • PubMed. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. [Link]

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  • MDPI. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. [Link]

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  • ElectronicsAndBooks.com. THE IN VITRO HEPATIC MICROSOMAL METABOLISM OF N-BENZYLADAMANTANAMINE IN RATS. [Link]

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  • ResearchGate. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. [Link]

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Methodological & Application

Application Notes and Protocols for N-(3,4-dimethylbenzyl)cyclopropanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Investigating a Novel Cyclopropanamine Derivative as a Potential Monoamine Oxidase Inhibitor

N-(3,4-dimethylbenzyl)cyclopropanamine is a novel small molecule whose biological activity is yet to be fully characterized. Its core structure, featuring a cyclopropanamine moiety, is analogous to that of tranylcypromine, a well-established irreversible inhibitor of monoamine oxidase (MAO). This structural similarity provides a strong rationale for investigating N-(3,4-dimethylbenzyl)cyclopropanamine as a potential modulator of MAO activity.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] The dysregulation of these enzymes is implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[2] Consequently, inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease.

This guide provides a comprehensive suite of cell-based protocols designed to systematically evaluate the biological activity of N-(3,4-dimethylbenzyl)cyclopropanamine. The protocols are structured to first determine its direct effect on MAO-A and MAO-B activity, assess its potential cytotoxicity, and finally, to investigate its impact on downstream signaling pathways. The human neuroblastoma cell line, SH-SY5Y, is proposed as the primary model system due to its well-documented expression of both MAO-A and MAO-B and its utility in neuropharmacological studies.[3][4]

Section 1: Preliminary Compound Handling and Cell Culture

Preparation of N-(3,4-dimethylbenzyl)cyclopropanamine Stock Solutions

The accuracy of in vitro assays is contingent upon the precise preparation of test compound solutions.

  • Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for N-(3,4-dimethylbenzyl)cyclopropanamine due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[5] Preparing a high-concentration stock solution allows for minimal solvent carryover into the final assay, thereby reducing the risk of solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant adverse effects.[6]

  • Protocol:

    • Prepare a 10 mM stock solution of N-(3,4-dimethylbenzyl)cyclopropanamine in 100% DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to three months.[7]

    • For each experiment, prepare fresh dilutions from the stock solution in the appropriate cell culture medium. It is advisable to perform serial dilutions to achieve the final desired concentrations.

Culturing and Maintenance of SH-SY5Y Cells

Consistent and healthy cell cultures are fundamental to obtaining reproducible and reliable experimental data.

  • Rationale: The SH-SY5Y cell line is a human-derived neuroblastoma line that can be differentiated into a more mature neuronal phenotype, expressing key neuronal markers and functions, including monoamine metabolism.[8] These cells are a robust and widely accepted model for studying neuroactive compounds.

  • Protocol:

    • Culture SH-SY5Y cells in a complete growth medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 3-4 days, or when they reach 80-90% confluency, to maintain them in the logarithmic growth phase.

    • For cryopreservation, freeze cells slowly at a rate of -1°C per minute in a freezing medium containing 10% DMSO and store them in liquid nitrogen.[9] Thaw cells rapidly in a 37°C water bath when needed.

Section 2: Primary Target Engagement - MAO-A and MAO-B Activity Assays

The initial and most critical step is to determine if N-(3,4-dimethylbenzyl)cyclopropanamine directly inhibits MAO-A and/or MAO-B. A homogenous, luminescent assay is recommended for its high sensitivity and reduced interference from compound fluorescence.[2]

Principle of the MAO-Glo™ Assay

The MAO-Glo™ Assay utilizes a luminogenic MAO substrate.[10] When acted upon by MAO, this substrate is converted into luciferin, which is then detected by luciferase to produce a light signal. The intensity of the luminescence is directly proportional to the MAO activity.[11] This "add-mix-measure" format is highly amenable to high-throughput screening.[12]

Experimental Workflow: MAO-Glo™ Assay

MAO_Glo_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Seed SH-SY5Y cells in 96-well plates add_compound Add compound dilutions and controls to cells prep_cells->add_compound prep_compound Prepare serial dilutions of N-(3,4-dimethylbenzyl)cyclopropanamine prep_compound->add_compound prep_controls Prepare controls: - Vehicle (DMSO) - Positive (Clorgyline/Selegiline) - No enzyme prep_controls->add_compound incubate_compound Incubate for 1 hour at room temperature add_compound->incubate_compound add_substrate Add luminogenic MAO substrate incubate_compound->add_substrate incubate_reaction Incubate for 1 hour at room temperature add_substrate->incubate_reaction add_luciferin Add Luciferin Detection Reagent incubate_reaction->add_luciferin incubate_signal Incubate for 20 mins to stabilize signal add_luciferin->incubate_signal read_plate Measure luminescence (RLU) incubate_signal->read_plate analyze_data Calculate % inhibition and determine IC50 values read_plate->analyze_data

Caption: Workflow for the cell-based MAO-Glo™ assay.

Detailed Protocol for MAO-A/B Inhibition

This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[13]

  • Cell Plating: Seed SH-SY5Y cells in a white, clear-bottom 96-well plate at a density of 20,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X concentration series of N-(3,4-dimethylbenzyl)cyclopropanamine in assay buffer. Also, prepare 2X solutions of the specific inhibitors: clorgyline for MAO-A and selegiline for MAO-B as positive controls.

  • Compound Addition: Remove the growth medium from the cells. Add 25 µL of the 2X compound dilutions or controls to the appropriate wells.

  • Enzyme Addition: To initiate the reaction, add 25 µL of 2X MAO enzyme solution (or cell lysate) to each well. For negative controls, add 25 µL of assay buffer without the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control inhibitor as 0% activity.

  • Calculate the percent inhibition for each concentration of N-(3,4-dimethylbenzyl)cyclopropanamine.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 3: Secondary Assay - Assessment of Cellular Viability

It is crucial to determine whether the observed inhibition of MAO activity is due to a specific enzymatic interaction or a general cytotoxic effect of the compound.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[15]

Detailed Protocol for Cytotoxicity

This protocol is based on standard MTT assay procedures.[15]

  • Cell Plating: Seed SH-SY5Y cells in a clear, flat-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N-(3,4-dimethylbenzyl)cyclopropanamine. Include a vehicle control (DMSO). Incubate for a period relevant to the primary assay (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

  • A CC₅₀ value significantly higher than the IC₅₀ from the MAO assay suggests that the compound's inhibitory effect is not due to general cytotoxicity.

Table 1: Example Dose-Response Data
Concentration (µM)% MAO-A Inhibition% Cell Viability
0.015.2 ± 1.198.7 ± 2.3
0.115.8 ± 2.599.1 ± 1.9
148.9 ± 4.195.4 ± 3.1
1089.7 ± 3.285.2 ± 4.5
10098.2 ± 1.552.3 ± 5.8
IC₅₀ / CC₅₀ 1.1 µM >100 µM

Section 4: Downstream Pathway Analysis - CREB Reporter Assay

MAO activity modulates the levels of monoamines, which in turn can influence intracellular signaling cascades, such as the cAMP/PKA pathway.

Principle of the CREB Reporter Assay

This assay monitors the activity of the cAMP/PKA signaling pathway.[16] An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB binds to cAMP Response Elements (CRE) in the promoter region of a reporter gene (e.g., luciferase), driving its expression.[17] The resulting luminescent signal is proportional to the activation of the pathway.

Signaling Pathway Diagram

CREB_Pathway MAO_Inhibitor N-(3,4-dimethylbenzyl) cyclopropanamine MAO MAO-A/B MAO_Inhibitor->MAO Inhibits Monoamines Monoamines (e.g., Norepinephrine) MAO->Monoamines Degrades GPCR GPCR (e.g., β-Adrenergic R.) Monoamines->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds to Luciferase Luciferase Expression CRE->Luciferase Drives Light Luminescent Signal Luciferase->Light

Caption: CREB signaling pathway activated by MAO inhibition.

Detailed Protocol for CREB Reporter Assay

This protocol is based on commercially available CRE/CREB reporter kits.[17]

  • Transfection: One day before transfection, seed HEK293 or SH-SY5Y cells in a 96-well plate. Transfect the cells with a CRE-luciferase reporter vector and a constitutively expressed control vector (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of N-(3,4-dimethylbenzyl)cyclopropanamine.

  • Incubation: Incubate the cells for an appropriate duration (e.g., 6-24 hours) to allow for changes in gene expression.

  • Cell Lysis and Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's instructions. This involves lysing the cells and sequentially measuring the firefly and Renilla luciferase activities.

Data Analysis and Interpretation
  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Compare the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells to determine the fold-change in CREB activity.

  • An increase in luciferase activity would suggest that inhibition of MAO by N-(3,4-dimethylbenzyl)cyclopropanamine leads to an accumulation of monoamines that activate the cAMP/PKA/CREB signaling pathway.

Conclusion

This comprehensive guide outlines a systematic, cell-based approach to characterize the pharmacological profile of N-(3,4-dimethylbenzyl)cyclopropanamine, a novel compound with structural similarities to known MAO inhibitors. By following these protocols, researchers can robustly determine its inhibitory potency and selectivity for MAO-A and MAO-B, assess its cytotoxic profile, and elucidate its effects on downstream cellular signaling pathways. This structured workflow ensures the generation of high-quality, reproducible data essential for advancing early-stage drug discovery and development.

References

  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Assay Kit (BA0130). Retrieved from [Link]

  • Ugun-Klusek, A., et al. (2018). Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation. PubMed Central. Retrieved from [Link]

  • Ciobanu, C., et al. (2022). PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoamino oxidase B (MAO-B) activity after SH-SY5Y treatment with.... Retrieved from [Link]

  • AMSBIO. (n.d.). CRE/CREB Reporter Assay Kit. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring Neuronal Differentiation Profiles in SH-SY5Y Cells through Magnetic Levitation Analysis | ACS Omega. Retrieved from [Link]

  • MDPI. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Frontiers. (n.d.). The cellular model for Alzheimer's disease research: PC12 cells. Retrieved from [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2024). The intracellular monoamine oxidase-A inhibitory activity and the protective effect of small hairtail-related peptides in nerve cells (SH-SY5Y). Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). Retrieved from [Link]

  • CLS. (2023). Freezing Cells in DMSO: Benefits & Process Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). PC12 cell line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The PC12 cell as model for neurosecretion. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Animal Studies of N-(3,4-dimethylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-(3,4-dimethylbenzyl)cyclopropanamine

N-(3,4-dimethylbenzyl)cyclopropanamine represents a novel investigational compound. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—the cyclopropanamine and dimethylbenzyl groups—provide a strong rationale for its exploration in in vivo animal models. The cyclopropanamine moiety is a well-established pharmacophore found in inhibitors of critical enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1][2][3] Inhibition of these enzymes has profound implications for treating a range of central nervous system (CNS) disorders, including depression and neurodegenerative diseases.[1][4][5]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the preclinical in vivo evaluation of N-(3,4-dimethylbenzyl)cyclopropanamine. The protocols and insights provided herein are grounded in established principles of preclinical research and are designed to ensure scientific integrity, logical progression, and adherence to regulatory expectations.[6][7][8]

Part 1: Preclinical Strategy and Mechanistic Hypothesis

The initial phase of any in vivo investigation must be built upon a sound mechanistic hypothesis. Given the structural similarity of N-(3,4-dimethylbenzyl)cyclopropanamine to known MAO and LSD1 inhibitors, a primary hypothesis is its potential to modulate monoamine neurotransmitter levels in the brain. This modulation could lead to antidepressant, anxiolytic, or neuroprotective effects.

Postulated Mechanism of Action

The cyclopropylamine group can act as an irreversible inhibitor of flavin-dependent enzymes like MAO. The proposed mechanism involves the formation of a reactive cyclopropanimine intermediate that covalently binds to the FAD cofactor of the enzyme, leading to its inactivation. This, in turn, would prevent the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, increasing their synaptic availability.

putative_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft MAO Monoamine Oxidase (MAO) Neurotransmitters Serotonin (5-HT) Dopamine (DA) Norepinephrine (NE) MAO->Neurotransmitters Degradation Synaptic_NT Increased Neurotransmitter Levels Neurotransmitters->Synaptic_NT Increased Availability Compound N-(3,4-dimethylbenzyl) cyclopropanamine Compound->MAO Inhibition

Caption: Postulated mechanism of N-(3,4-dimethylbenzyl)cyclopropanamine action.

Selection of Animal Models

The choice of an appropriate animal model is critical for testing the mechanistic hypothesis. Based on the potential antidepressant effects, several well-validated rodent models are recommended. The selection should be justified based on the specific research question.[9]

Animal ModelRationale and Key EndpointsRelevant Citations
Forced Swim Test (FST) / Tail Suspension Test (TST) Acute models to screen for antidepressant-like activity. The primary endpoint is the duration of immobility, which is reduced by many clinically effective antidepressants.[3]
Chronic Unpredictable Mild Stress (CUMS) A chronic stress model that induces a depressive-like phenotype, including anhedonia (measured by sucrose preference). This model has better face and construct validity for human depression.[4]
Corticosterone (CORT) Model Administration of exogenous corticosterone induces a depressive-like state, mimicking the hypercortisolemia observed in some depressed patients.[3]
Neurotoxin-Induced Models (e.g., MPTP) If exploring neuroprotective effects, models like MPTP-induced neurodegeneration in mice can be employed to assess if the compound can mitigate neuronal damage and associated behavioral deficits.[10]

Part 2: Experimental Protocols

Adherence to rigorous, well-documented protocols is paramount for the reproducibility and validity of in vivo studies. The following protocols are provided as a starting point and should be adapted based on pilot study findings. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration

The physicochemical properties of N-(3,4-dimethylbenzyl)cyclopropanamine will dictate the optimal formulation strategy.

Objective: To prepare a stable and homogenous formulation for consistent in vivo dosing.

Materials:

  • N-(3,4-dimethylbenzyl)cyclopropanamine (as hydrochloride salt or free base)

  • Vehicle (e.g., sterile saline, 5% DMSO in saline, 0.5% methylcellulose)

  • Vortex mixer

  • Sonicator

  • pH meter

Protocol:

  • Vehicle Selection: Begin by assessing the solubility of the compound in various pharmaceutically acceptable vehicles. For a novel compound, a tiered approach is recommended:

    • Tier 1: Sterile saline (0.9% NaCl).

    • Tier 2: Saline with a co-solvent (e.g., 5-10% DMSO or PEG400).

    • Tier 3: A suspension vehicle (e.g., 0.5% methylcellulose in water).

  • Preparation of a Salt Form (if starting with free base): For improved solubility and stability, conversion to a hydrochloride salt is often advantageous. This can be achieved by reacting the free base with a stoichiometric amount of HCl in a suitable solvent like diethyl ether, followed by evaporation.[11]

  • Formulation Procedure (Example with a co-solvent): a. Weigh the required amount of N-(3,4-dimethylbenzyl)cyclopropanamine. b. Add the co-solvent (e.g., DMSO) to dissolve the compound completely. c. While vortexing, slowly add the remaining volume of sterile saline. d. If precipitation occurs, gently warm the solution or use a sonicator to aid dissolution. e. Measure and adjust the pH to be within a physiologically tolerated range (typically pH 6.5-7.5). f. Prepare the formulation fresh daily unless stability studies have confirmed longer-term stability.

Causality Behind Choices:

  • Salt Form: Enhances aqueous solubility and stability, leading to more reliable absorption after administration.[11]

  • Co-solvents: Used for compounds with poor aqueous solubility. The concentration should be kept to a minimum to avoid vehicle-induced toxicity.

  • Fresh Preparation: Minimizes the risk of compound degradation, ensuring that the administered dose is accurate.

Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Regulatory Context: This is a crucial first step in preclinical safety assessment, as outlined by FDA guidelines for preclinical research.[6][7]

Animal Model: Male and female Swiss Webster mice (or another appropriate rodent strain).

Protocol:

  • Group Allocation: Assign animals to groups (n=3-5 per sex per group). Include a vehicle control group and at least 3-5 dose groups.

  • Dose Selection: Use a dose-escalation design. A logarithmic dose progression (e.g., 10, 30, 100 mg/kg) is often a good starting point.

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Observation:

    • Continuously monitor animals for the first 4 hours post-dosing for any signs of acute toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Record clinical observations at least twice daily for 14 days.

    • Record body weights on Day 0 (pre-dose), Day 7, and Day 14.

  • Endpoint: At the end of the 14-day observation period, euthanize animals and perform a gross necropsy to look for any visible organ abnormalities.

Data Presentation:

Dose (mg/kg)SexNumber of AnimalsMortalityClinical Signs of ToxicityChange in Body Weight (%)Gross Necropsy Findings
VehicleM/F5/50/10None+/- 5%No abnormal findings
10M/F5/50/10Record observationsRecord dataRecord findings
30M/F5/5Record dataRecord observationsRecord dataRecord findings
100M/F5/5Record dataRecord observationsRecord dataRecord findings
Efficacy Study: Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of N-(3,4-dimethylbenzyl)cyclopropanamine in an acute behavioral despair model.

Protocol:

  • Animals: Male C57BL/6 mice (or another suitable strain), 8-10 weeks old. Allow at least one week of acclimatization.

  • Group Allocation: Randomly assign animals to groups (n=10-15 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Desipramine, 20 mg/kg, i.p.)

    • Group 3-5: N-(3,4-dimethylbenzyl)cyclopropanamine at three different doses (selected based on the dose-range finding study).

  • Dosing: Administer the compounds i.p. 60 minutes before the test session.

  • Test Procedure: a. Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. b. The total duration of the test is 6 minutes. c. Record the session with a video camera. An observer blind to the treatment conditions should later score the videos. d. Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

FST_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Group Assignment (n=10-15/group) Acclimatization->Grouping Dosing Compound/Vehicle Administration (i.p. or p.o.) Grouping->Dosing Pre_Test_Period 60-minute Pre-treatment Dosing->Pre_Test_Period Test Forced Swim Test (6 minutes) Pre_Test_Period->Test Scoring Video Scoring (Blinded) (Immobility in last 4 min) Test->Scoring Analysis Statistical Analysis (ANOVA) Scoring->Analysis

Caption: Experimental workflow for the Forced Swim Test.

Part 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

A successful in vivo study requires understanding the relationship between dose, exposure (PK), and pharmacological effect (PD).

Preliminary Pharmacokinetic Study

Objective: To determine the basic PK parameters (e.g., Cmax, Tmax, half-life) of N-(3,4-dimethylbenzyl)cyclopropanamine in the chosen animal model.

Protocol:

  • Animals: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, i.v. and p.o. in separate groups to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Use PK software to calculate key parameters.

Why this is important:

  • Exposure-Response: PK data allows for the correlation of drug concentration in the blood with the observed behavioral effects.

  • Dose Justification: Helps in selecting appropriate doses and dosing intervals for longer-term studies to ensure continuous target engagement.

Conclusion and Future Directions

The in vivo investigation of N-(3,4-dimethylbenzyl)cyclopropanamine is a logical and promising endeavor based on its chemical structure. The protocols outlined in these application notes provide a robust framework for conducting initial toxicity, efficacy, and pharmacokinetic studies. Positive results from these initial screens would warrant progression to more complex, chronic models of CNS disorders and a more detailed exploration of the compound's mechanism of action, including direct enzyme inhibition assays and ex vivo neurochemical analysis. Throughout this process, adherence to Good Laboratory Practices (GLP) and thorough documentation are essential for building a comprehensive data package for potential future clinical development.[6]

References

  • National Toxicology Program. (n.d.). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Institutes of Health. [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. PMC, NIH. [Link]

  • Hayward, D., et al. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Malaria World. [Link]

  • de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC, NIH. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • Czéh, B., & Simon, M. (n.d.). The Recent Progress in Animal Models of Depression. PMC, PubMed Central. [Link]

  • Wikipedia. (n.d.). Dimethylbenzylamine. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • PubChem. (n.d.). Benzyl(methyl)[3-(methylamino)propyl]amine. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • MDPI. (n.d.). Animal Models of Depression: What Can They Teach Us about the Human Disease?. [Link]

  • Salisbury, J. G., & O'Connor, P. J. (n.d.). Effect of treatment in vivo with N,N-dimethylnitrosamine or methyl methanesulphonate on the cytoplasmic DNA polymerase of regenerating rat liver. PMC, NIH. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Strekalova, T., & Anthony, D. C. (n.d.). Rodent models of treatment-resistant depression. PMC, PubMed Central. [Link]

  • Unnamed Author. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • National Toxicology Program. (n.d.). TR-552: Toxicology and Carcinogenesis Studies of Propargyl Alcohol (CASRN 107-19-7) in F344/N Rats and B6C3F1 Mice (Inhalation S). National Institutes of Health. [Link]

  • MDPI. (n.d.). In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome. [Link]

  • MDPI. (2019). Selecting an Appropriate Animal Model of Depression. [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • PubMed. (n.d.). N-[(3,4-dimethylphenyl)methyl]-N'-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1][12]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Liu, B., et al. (2022). Application of Neurotoxin-Induced Animal Models in the Study of Parkinson's Disease-Related Depression: Profile and Proposal. PMC, PubMed Central. [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Powley, M. W., et al. (n.d.). N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP. PubMed. [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzylamine. [Link]

  • PubChem. (n.d.). Cyclobenzaprine. NIH. [Link]

  • PubChem. (n.d.). N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3_4-dimethoxyphenyl_methyl_cyclopropanamine]([Link]

Sources

Application Note: Characterization of N-(3,4-dimethylbenzyl)cyclopropanamine for Monoamine Transporter Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocols for synthesizing, handling, and pharmacologically characterizing N-(3,4-dimethylbenzyl)cyclopropanamine , a lipophilic analog of the N-benzylcyclopropanamine scaffold. While halogenated analogs (e.g., N-(3,4-dichlorobenzyl)cyclopropanamine) are well-documented inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), the 3,4-dimethyl variant represents a critical probe for investigating the steric versus electronic requirements of the orthosteric binding site. This guide provides validated workflows for radioligand binding and functional uptake assays to determine


 and 

values.

Chemical Background & Preparation[1][2][3][4][5][6][7]

Compound Identity[3]
  • IUPAC Name: N-[(3,4-dimethylphenyl)methyl]cyclopropanamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.27 g/mol

  • Solubility: Soluble in DMSO (>20 mM), Ethanol. Low solubility in water (requires acidification or conversion to HCl salt).

Synthesis Protocol (Reductive Amination)

For researchers requiring de novo synthesis, the following reductive amination protocol is the industry standard for high-purity benzylcyclopropanamines.

Reagents:

  • 3,4-Dimethylbenzaldehyde (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic)

Procedure:

  • Imine Formation: Dissolve 3,4-dimethylbenzaldehyde in anhydrous DCM under

    
     atmosphere. Add cyclopropylamine and stir at room temperature (RT) for 1 hour.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Add acetic acid (1-2 drops) to catalyze the reduction.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor via TLC (SiO2, 5% MeOH/DCM).

  • Workup: Quench with saturated

    
    . Extract organic layer, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Convert to HCl salt using 1M HCl in ether for biological stability.

Stock Solution Preparation
  • Vehicle: 100% DMSO (10 mM stock).

  • Storage: -20°C, desiccated. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute into assay buffer (Tris-HCl or Krebs-Ringer) immediately prior to use. Max final DMSO concentration in assay: 0.1%.

Biological Assay Protocols

Experimental Logic (Mechanism of Action)

The N-benzylcyclopropanamine scaffold functions as a reuptake inhibitor. The cyclopropyl group provides steric bulk that prevents oxidation by Monoamine Oxidase (MAO), while the substituted benzyl ring interacts with the hydrophobic pocket of the transporter.

Hypothesis: The 3,4-dimethyl substitution provides steric bulk similar to the 3,4-dichloro analog but lacks the electron-withdrawing inductive effect. Comparing these two reveals the contribution of


-stacking electrostatics vs. hydrophobic volume in DAT binding.
Workflow Visualization

ExperimentalWorkflow cluster_0 Preparation cluster_1 Assays cluster_2 Analysis Compound N-(3,4-dimethylbenzyl) cyclopropanamine Binding Radioligand Binding (Ki Determination) Compound->Binding Uptake Functional Uptake (IC50 Determination) Compound->Uptake Tissue Rat Brain Synaptosomes (Striatum/Cortex) Tissue->Binding Native Transporters HEK Transfected HEK-293 (hDAT/hSERT/hNET) HEK->Uptake Recombinant Human Curve Non-linear Regression (Sigmoidal Dose-Response) Binding->Curve Uptake->Curve Output Selectivity Profile (DAT vs SERT vs NET) Curve->Output

Caption: Integrated workflow for pharmacological characterization of N-(3,4-dimethylbenzyl)cyclopropanamine.

Protocol A: Radioligand Binding Assay (Affinity - )

Objective: Determine the binding affinity (


) of the test compound for DAT, SERT, and NET by displacing standard radioligands.

Materials:

  • Membranes: Rat striatal membranes (for DAT) or cortical membranes (for SERT/NET).

  • Radioligands:

    • DAT:

      
       (0.5 nM)
      
    • SERT:

      
       (1.0 nM)
      
    • NET:

      
       (1.0 nM)
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Steps:

  • Incubation: Mix 100

    
    L membrane suspension, 25 
    
    
    
    L radioligand, and 25
    
    
    L test compound (concentration range:
    
    
    to
    
    
    M) in a 96-well plate.
  • Equilibrium: Incubate at 4°C for 2 hours (DAT) or 25°C for 1 hour (SERT/NET).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Calculation: Convert CPM to % Specific Binding. Fit to one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Neurotransmitter Uptake Assay (Function - )

Objective: Measure the ability of the compound to inhibit the functional transport of monoamines.

Materials:

  • System: Rat brain synaptosomes (freshly prepared) or HEK-293 cells stably expressing hDAT/hSERT/hNET.

  • Substrates:

    
    , 
    
    
    
    ,
    
    
    .
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid and pargyline (MAO inhibitor).

Steps:

  • Pre-incubation: Incubate synaptosomes/cells with test compound (7 concentrations) for 10 minutes at 37°C.

  • Uptake Initiation: Add radiolabeled substrate (final concentration 20-50 nM).

  • Transport: Incubate for 5-10 minutes at 37°C. (Must be within linear uptake phase).

  • Termination: Rapid filtration or rapid wash with ice-cold buffer.

  • Lysis (if cells): Lyse cells with 1% SDS/NaOH.

  • Quantification: Scintillation counting.

  • Analysis: Normalize to "Total Uptake" (vehicle) and "Non-specific Uptake" (measured in presence of saturating cocaine or fluoxetine).

Anticipated Results & Data Interpretation

Based on the SAR of the N-benzylcyclopropanamine class, the following profile is anticipated for the 3,4-dimethyl analog:

ParameterAnticipated OutcomeRationale
DAT Affinity (

)
High (< 100 nM)3,4-substitution mimics the dopamine catechol; hydrophobic dimethyl groups interact with DAT hydrophobic pocket.
NET Affinity (

)
Moderate/High (< 200 nM)Structural similarity to norepinephrine analogs; likely NET/DAT dual inhibitor.
SERT Affinity (

)
Low/Moderate (> 500 nM)N-benzylcyclopropanamines typically show selectivity for catecholamine transporters over SERT.
Metabolic Stability ModerateMethyl groups are susceptible to CYP450 oxidation (benzylic hydroxylation), unlike the metabolically robust dichloro-analog.

Critical Control: Always run a reference standard (e.g., Indatraline or Cocaine) in parallel to validate assay sensitivity.

References

  • Synthesis of N-benzylcyclopropanamines

    • Methodology: Reductive amination protocols adapted
    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Monoamine Transporter Protocols

    • Methodology: Synaptosomal uptake and radioligand binding assays.[1]

    • Source: Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • SAR of Benzylamines at DAT/NET

    • Context: Influence of ring substitution on transporter selectivity.[2]

    • Source: Runyon, S. P., et al. (2011). "3-Substituted-N-benzyl-8-azabicyclo[3.2.1]octan-2-amines as monoamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Compound Reference

    • Identity: N-(3,4-dimethylbenzyl)cyclopropanamine (CAS 936023-14-2).[3][4]

    • Source: Key Organics / PubChem. Link

Sources

n-(3,4-dimethylbenzyl)cyclopropanamine in competitive binding experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization of N-(3,4-dimethylbenzyl)cyclopropanamine via Competitive Radioligand Binding

Executive Summary

This application note details the protocol for the pharmacological characterization of


-(3,4-dimethylbenzyl)cyclopropanamine  (referred to herein as DMB-CPA ), a structural analog of trace amines.[1] Based on its pharmacophore—a lipophilic benzylamine moiety constrained by a cyclopropyl group—DMB-CPA is a putative ligand for the Trace Amine-Associated Receptor 1 (TAAR1)  and potentially the Sigma-1 Receptor (

R)
.[2][1]

This guide provides a rigorous workflow for competitive radioligand binding assays to determine the affinity (


) of DMB-CPA for human TAAR1 (hTAAR1). The protocol emphasizes the use of high-affinity radioligands to ensure accurate kinetic resolution and addresses specific challenges associated with trace amine receptor pharmacology, such as high non-specific binding and the necessity of monoamine oxidase (MAO) inhibition.

Scientific Rationale & Target Identification

The Target: TAAR1

TAAR1 is a G protein-coupled receptor (GPCR) primarily coupled to


, leading to cAMP accumulation.[2][1] It functions as a rheostat for monoaminergic neurotransmission.[2][1][3]
  • Why DMB-CPA? The 3,4-dimethyl substitution pattern on the phenyl ring mimics the steric and electronic properties of potent TAAR1 agonists (e.g., 3,4-dimethylamphetamine). The

    
    -cyclopropyl group reduces conformational entropy, potentially enhancing binding selectivity over the dopamine transporter (DAT).[1]
    
Competitive Binding Principle

We utilize a competition assay where the non-radioactive test compound (DMB-CPA) competes with a fixed concentration of a radiolabeled standard ([³H]-RO5166017) for the orthosteric binding site.[2][1]

  • Equation: The

    
     obtained is converted to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.[2][1]

Materials & Reagents

Chemical Standards
ComponentSpecificationRole
Analyte

-(3,4-dimethylbenzyl)cyclopropanamine
Test Compound
Radioligand [³H]-RO5166017 (Specific Activity: ~60-80 Ci/mmol)High-affinity TAAR1 specific ligand
Non-Specific Control EPPTB (10 µM) or Unlabeled RO5166017Defines non-specific binding (NSB)
Reference Agonist

-Phenethylamine (PEA)
Assay validation control
Biological System
  • Membrane Source: HEK-293 or CHO-K1 cells stably expressing recombinant human TAAR1 (hTAAR1).[2][1]

  • Note: TAAR1 is largely intracellular in some non-optimized cell lines.[2][1] Ensure the cell line utilizes a signal peptide (e.g., HA-tag) that promotes surface trafficking for optimal membrane prep yield.[2][1]

Assay Buffer (Physiological)[1][2]
  • Composition: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[2]

  • pH: Adjusted to 7.4 at 25°C.

  • Additives: 0.1% BSA (to reduce ligand absorption to plastic) and 10 µM Pargyline (critical to prevent degradation of amine ligands by residual MAO activity).[2][1]

Experimental Workflow

The following diagram illustrates the critical path for the binding experiment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation cluster_2 Phase 3: Termination & Analysis Membrane Membrane Prep (hTAAR1-HEK293) Mix Assay Assembly (96-well Plate) Membrane->Mix LigandPrep Ligand Dilution (DMB-CPA: 10^-11 to 10^-5 M) LigandPrep->Mix Equilibrium Equilibrium (90 min @ RT) Mix->Equilibrium + [3H]-RO5166017 Filter Rapid Filtration (GF/B + PEI) Equilibrium->Filter Terminate Count LSC Counting (DPM -> CPM) Filter->Count Data Non-linear Regression (Ki Calculation) Count->Data

Caption: Workflow for Competitive Binding Assay. Blue nodes indicate preparation steps; Green node indicates data output.[2]

Detailed Protocol

Step 1: Membrane Preparation[1][2]
  • Harvest hTAAR1-HEK293 cells in ice-cold PBS.

  • Homogenize using a Polytron (bursts of 5s) in lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Centrifuge at 1,000 x g for 10 min (4°C) to remove nuclei/debris.

  • Transfer supernatant and centrifuge at 40,000 x g for 20 min (4°C).

  • Resuspend pellet in Assay Buffer (Section 3.3).[2][1]

  • Quality Check: Determine protein concentration via BCA assay.[2][1] Target 5–10 µg protein per well.[1]

Step 2: Plate Setup (96-well format)

Prepare the reaction mix in polypropylene plates to minimize lipophilic ligand loss. Total volume: 200 µL.[1]

Well TypeBuffer (µL)[³H]-Ligand (µL)Competing Ligand (µL)Membrane (µL)
Total Binding (TB) 1002525 (Vehicle/DMSO)50
Non-Specific (NSB) 1002525 (10 µM EPPTB)50
DMB-CPA (Test) 1002525 (Var.[2][1] Conc.)50
  • Radioligand Conc: Use [³H]-RO5166017 at a concentration equal to its

    
     (approx. 1–3 nM) to optimize the signal-to-noise ratio.[2][1]
    
  • DMB-CPA Dilution: Serial 10-fold dilutions ranging from

    
     M to 
    
    
    
    M.[2][1]
Step 3: Incubation
  • Add membranes last to initiate the reaction.[2][1]

  • Seal plate and incubate at Room Temperature (22-25°C) for 90 minutes .

    • Why RT? TAAR1 kinetics are often temperature-sensitive; 37°C may increase degradation, while 4°C is too slow for equilibrium.[2][1]

Step 4: Termination (Filtration)
  • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.[2][1]

    • Critical: PEI reduces the high non-specific binding of lipophilic amines to the glass fiber filter.[2][1]

  • Harvest using a 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Wash filters 3x with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[2][1]

  • Dry filters and add liquid scintillation cocktail (e.g., Ultima Gold).

Step 5: Data Analysis
  • Measure radioactivity (CPM) using a Liquid Scintillation Counter.[2][1]

  • Subtract mean NSB CPM from all values to get Specific Binding.[2][1]

  • Fit data to a one-site competitive binding model (e.g., GraphPad Prism):

    
    [2][1]
    
  • Calculate

    
     using the Cheng-Prusoff equation.[2][1]
    

Expected Results & Interpretation

ParameterExpected Range (Hypothetical)Interpretation
Specific Binding > 70% of Total BindingIndicates a healthy assay with low background noise.[2][1]
Hill Slope -0.8 to -1.2Near -1.0 indicates simple competitive binding at a single site.[2][1]

(DMB-CPA)
10 nM – 500 nM Based on structural analogs (e.g.,

-methyl-3,4-dimethylbenzylamine), DMB-CPA is expected to be a potent TAAR1 ligand.[2][1]

Troubleshooting Guide:

  • High Non-Specific Binding: If NSB > 40%, increase PEI soak time or add 0.1% BSA to the wash buffer.[2][1]

  • Low Signal: Ensure membrane protein integrity; freeze-thaw cycles degrade TAAR1.[2][1] Use fresh membranes.[2][1]

  • Biphasic Curve: Suggests binding to a second site (potentially Sigma-1 or DAT).[2][1] Run a counter-screen with specific antagonists.

References

  • Simmler, L. D., et al. (2013).[2][1] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[2][1] Link[2][1]

  • Borowsky, B., et al. (2001).[2][1] Trace amines: identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences.[2][1] Link[2][1]

  • Revel, F. G., et al. (2011).[2][1] Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry.[2][1][4] Link

  • Motulsky, H., & Neubig, R. (2002).[2][1] Analysis of radioligand binding data. Current Protocols in Neuroscience. Link[2][1]

Sources

n-(3,4-dimethylbenzyl)cyclopropanamine for radioligand binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization of N-(3,4-dimethylbenzyl)cyclopropanamine (NDMC) in Radioligand Binding Assays

Executive Summary

N-(3,4-dimethylbenzyl)cyclopropanamine (NDMC) is a lipophilic secondary amine structurally homologous to high-affinity Sigma-1 Receptor (S1R) ligands. Its pharmacophore—comprising a basic cyclopropylamine nitrogen flanked by a hydrophobic 3,4-dimethylbenzyl moiety—suggests significant interaction with the S1R chaperone protein and potential cross-reactivity with Sigma-2 (S2R) or monoamine transporters.

This guide provides a rigorous protocol for determining the binding affinity (


) of NDMC using Competition Radioligand Binding Assays . The protocol is optimized to mitigate hydrophobic non-specific binding (NSB) and ensure precise pharmacological profiling.

Physicochemical Profile & Pre-Assay Considerations

Before initiating wet-lab work, the compound's properties must dictate the assay conditions to prevent data artifacts such as ligand depletion or wall adsorption.

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight 189.29 g/mol (Free Base)Calculate molarity precisely based on salt form (HCl MW: 225.76).
Predicted LogP ~3.2 – 3.8High Lipophilicity. Risk of binding to plasticware. Use glass vials for serial dilutions.
pKa ~9.5 (Secondary Amine)Positively charged at physiological pH (7.4).
Solubility DMSO (Free Base), Water (HCl)Stock solution (10 mM) in 100% DMSO recommended.

Critical Directive: Due to the predicted lipophilicity of NDMC, polyethyleneimine (PEI) pretreatment of glass-fiber filters is mandatory to reduce filter-binding artifacts.

Experimental Protocol: Sigma-1 Receptor Competition Binding

Objective: Determine the inhibition constant (


) of NDMC against the selective S1R radioligand [³H]-(+)-Pentazocine .
Reagents & Materials
  • Membrane Source: Rat Brain Membranes (cortex/hippocampus) or HEK293 cells overexpressing hSigma-1.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30-60 Ci/mmol). Concentration: 2–3 nM (approx.

    
    ).
    
  • Test Compound: NDMC (10 mM stock in DMSO).

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% PEI for 2 hours.

Workflow Diagram

AssayWorkflow Stock NDMC Stock (10 mM DMSO) Dilution Serial Dilution (10^-5 to 10^-11 M) *Glass Vials* Stock->Dilution 1:10 Steps Mix Assay Plate Setup 1. Buffer 2. Membranes (100 µg) 3. [3H]-Pentazocine (3 nM) 4. NDMC Dilution->Mix Incubate Incubation 120 min @ 37°C Mix->Incubate Equilibrium Harvest Harvesting Rapid Filtration (GF/B) Ice-cold Buffer Wash x3 Incubate->Harvest Terminate Count LSC Counting Determine DPM Harvest->Count

Caption: Step-by-step workflow for the NDMC competition binding assay. Note the critical use of glass vials during dilution to prevent lipophilic loss.

Step-by-Step Procedure
  • Preparation of Dilutions:

    • Thaw NDMC stock (10 mM).

    • Perform serial 1:10 dilutions in Assay Buffer (not DMSO) to generate working concentrations ranging from

      
       M to 
      
      
      
      M.
    • Note: Keep final DMSO concentration <1% in the assay well to avoid solvent effects.

  • Assay Assembly (Total Volume: 200 µL):

    • 50 µL Radioligand ([³H]-(+)-Pentazocine, final conc. 3 nM).

    • 50 µL Test Compound (NDMC dilution) OR Buffer (Total Binding) OR Haloperidol (NSB).

    • 100 µL Membrane Suspension (approx. 50–100 µg protein/well).

  • Incubation:

    • Incubate plates at 37°C for 120 minutes .

    • Rationale: Lipophilic ligands often have slow association/dissociation kinetics; 2 hours ensures true equilibrium.

  • Termination & Harvesting:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Filter contents through PEI-soaked GF/B filters.

    • Wash rapidly (3 x 5 mL) with ice-cold 10 mM Tris-HCl (pH 7.4).

    • Mechanism:[1] Cold buffer "freezes" the dissociation of the bound complex during the wash step.

  • Quantification:

    • Transfer filters to scintillation vials with 5 mL cocktail.

    • Count radioactivity (DPM) after 12 hours (to reduce chemiluminescence).

Data Analysis & Interpretation

Calculating

Raw CPM/DPM data must be converted to specific binding and fitted to a one-site competition model.

  • Specific Binding (SB):

    
    
    
  • IC₅₀ Determination: Fit data to the Hill Equation:

    
    
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    
    :
    
    
    • 
       = Concentration of [³H]-Pentazocine used (nM).
      
    • 
       = Dissociation constant of [³H]-Pentazocine (typically ~3 nM in rat brain).
      
Expected Results & Troubleshooting
ObservationPossible CauseCorrective Action
Hill Slope < 0.8 Negative Cooperativity or Multiple Binding Sites (S1R + S2R)Test against Sigma-2 selective radioligand ([³H]-DTG + (+)-Pentazocine mask).
High NSB (>40%) Ligand sticking to filtersIncrease PEI concentration to 1.0% or add 0.1% BSA to wash buffer.
Low Total Counts Ligand degradation or poor membrane healthUse fresh protease inhibitors; verify radioligand specific activity.
Mechanistic Binding Model

BindingEquilibrium R Sigma-1 Receptor (Free) RL Receptor-Radioligand Complex (Signal) R->RL k_on1 RI Receptor-NDMC Complex (Silent) R->RI k_on2 L Radioligand ([3H]-Pentazocine) L->RL I Inhibitor (NDMC) I->RI RL->R k_off1 RL->L RI->R k_off2 RI->I

Caption: Competitive binding equilibrium. NDMC (I) competes with the Radioligand (L) for the orthosteric site on the Receptor (R).

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Xu, J., et al. (2011). Sigma-1 Receptor Chaperones and Signals. Trends in Cell Biology, 21(7), 404–414. Link

  • Vilner, B. J., & Bowen, W. D. (2000). Modulation of Cellular Calcium by Sigma-2 Receptors: Release from Intracellular Stores in Human SK-N-SH Neuroblastoma Cells. Journal of Pharmacology and Experimental Therapeutics, 292(3), 900–911. Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: Sigma Receptors.Link

Sources

Troubleshooting & Optimization

Overcoming n-(3,4-dimethylbenzyl)cyclopropanamine solubility issues in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Problem: Researchers frequently encounter precipitation ("crashing out") of N-(3,4-dimethylbenzyl)cyclopropanamine when diluting organic stock solutions (DMSO/Ethanol) into aqueous buffers like PBS or DMEM.[1][2]

The Root Cause: This molecule presents a classic "Hydrophobic-Cationic Duality" challenge.[1][2][3]

  • Structural Conflict: The 3,4-dimethylbenzyl group is highly lipophilic (hydrophobic), driving the LogP up (estimated ~2.5–3.2).[1][2] The cyclopropyl ring adds steric bulk and further lipophilicity compared to a simple methyl group.[2][3]

  • pKa Mismatch: As a secondary amine, the pKa is estimated between 9.0 and 9.8 .[1][2][3] In pure DMSO, the compound is solvated.[2][3] However, at physiological pH (7.4), the equilibrium shifts.[1] While largely protonated, the fraction of neutral (uncharged) free base increases significantly compared to acidic conditions. This neutral fraction exceeds its intrinsic water solubility (

    
    ), causing immediate aggregation and precipitation.[1]
    

Solubility Decision Tree (Visualization)

Before selecting a protocol, determine your experimental constraints using the logic flow below.

Solubility_Decision_Tree Start Start: N-(3,4-dimethylbenzyl) cyclopropanamine Stock AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based / In Vivo AssayType->CellBased Enzymatic Enzymatic / In Vitro (Cell-Free) AssayType->Enzymatic ToxicityCheck Is DMSO > 0.5% Tolerated? CellBased->ToxicityCheck ProtoA Protocol A: Kinetic Solubilization (DMSO Spike) Enzymatic->ProtoA If pH 7.4 required ProtoC Protocol C: pH Tuning (Acidic Buffer) Enzymatic->ProtoC If pH < 6.0 is allowed ToxicityCheck->ProtoA Yes ProtoB Protocol B: Complexation (HP-β-CD) ToxicityCheck->ProtoB No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance and pH constraints.

Technical Protocols

Protocol A: The "Kinetic" Solvent Shift (Standard)

Best for: High-throughput screening, robust cell lines (HEK293, HeLa).[1]

The Science: This method relies on kinetic solubility .[1][2][3] You are creating a metastable state where the compound is dispersed before it has time to crystallize.

Steps:

  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM . (Do not use water; the free base is likely an oil or waxy solid).[1][2][3]

  • The "Vortex-Injection" Technique:

    • Prepare your buffer (PBS/Media) in a tube and set it on a vortex mixer at medium speed.[1][2][3]

    • Crucial Step: Inject the DMSO stock subsurface into the swirling buffer.[2][3] Do NOT drop the stock on top of the static buffer (this creates a local zone of supersaturation and immediate precipitation).

  • Limit: Ensure final DMSO concentration is

    
     1% (v/v).
    
  • Sonication: If slight turbidity occurs, sonicate in a water bath at 37°C for 5-10 minutes.

Protocol B: Cyclodextrin Complexation (Gold Standard)

Best for: In vivo studies, sensitive primary cells (neurons), or high concentrations.[1]

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic benzyl-cyclopropyl tail enters the CD cavity, while the hydrophilic exterior remains soluble in water.[2] This shields the hydrophobic region from the aqueous solvent.[3]

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).[1][2][3]
    
  • Sterile Water or Saline.[1][2][3]

Steps:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD stock solution  in sterile water.[1][2][3] Filter sterilize (0.22 
    
    
    
    m).[1][2][3]
  • Compound Addition:

    • Add the solid N-(3,4-dimethylbenzyl)cyclopropanamine directly to the 20% CD solution.[1][2]

    • Alternatively: If using a DMSO stock, add the DMSO stock to the CD solution (keep DMSO < 5%).

  • Equilibration: Shake or vortex vigorously for 30–60 minutes at Room Temperature (RT). The solution should turn clear.

  • Dilution: This stock can now be diluted into media. The cyclodextrin prevents precipitation even at neutral pH.[1][3]

Protocol C: Salt Formation (The "Protonation" Fix)

Best for: Creating a stable solid form or aqueous stock.

The Science: Converting the amine to its Hydrochloride (HCl) salt permanently ionizes the nitrogen, drastically increasing


 (intrinsic solubility).

Steps:

  • Dissolve the free base (oil/solid) in a minimal amount of Diethyl Ether or Ethanol.[1][2]

  • Add 1.1 equivalents of HCl in Dioxane or HCl in Ethanol (e.g., 4M HCl).

  • A white precipitate (the salt) should form.[1][2][3]

  • Evaporate solvent or filter the solid.[1][2][3]

  • Usage: This salt form will dissolve directly in water/PBS up to moderate concentrations (typically 1–10 mM) without DMSO.[1][2][3]

Quantitative Data Summary

Solvent SystemEst. Solubility (Free Base)Est. Solubility (HCl Salt)Suitability
Water (pH 7.0) < 0.05 mg/mL (Poor)> 10 mg/mL (Good)Salt form recommended
PBS (pH 7.4) < 0.01 mg/mL (Very Poor)~ 1-5 mg/mLRisk of crashing out over time
DMSO > 50 mg/mL> 50 mg/mLStock solution standard
Ethanol > 20 mg/mL> 20 mg/mLAlternative stock
20% HP-

-CD
> 5 mg/mL> 20 mg/mLBest for biological assays

Troubleshooting & FAQs

Q: I see a fine precipitate after 2 hours in the incubator. Why? A: This is "Ostwald Ripening." The kinetic solubility achieved by Protocol A is temporary.[1][2][3] The system is slowly returning to thermodynamic equilibrium.[1][2][3]

  • Fix: Switch to Protocol B (Cyclodextrin) . The inclusion complex stabilizes the compound thermodynamically, preventing time-dependent precipitation.[1][2]

Q: Can I use acid to dissolve it and then neutralize? A: Risky. If you dissolve in 0.1 M HCl and then add NaOH or PBS to reach pH 7.4, you will cross the "pH of Precipitation" (


). As soon as the pH rises above ~6.5, the concentration of the neutral species will spike, causing immediate cloudiness.

Q: Is the cyclopropyl group stable in acid? A: Generally, yes.[2][3] While cyclopropanes can undergo ring-opening in hot, concentrated strong acids, they are stable in dilute HCl (e.g., 0.1 M) at room temperature used for salt formation or pH adjustment.[1][2]

Q: My cells are dying, but I'm using the standard DMSO protocol. A: Check if the compound has precipitated onto the cells. Micro-crystals can cause physical stress or localized high concentrations (the "sedimentation effect").[1][2][3]

  • Validation: Inspect the wells under a microscope. If you see dark specks or crystals, the toxicity data is an artifact.[2][3] Use the Cyclodextrin method to ensure true solution-phase exposure.[1][2][3]

References

  • Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3] (Defines the pKa/LogP/Solubility relationships for lipophilic amines).

  • Brewster, M. E., & Loftsson, T. (2007).[1][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • Di, L., & Kerns, E. H. (2016).[1][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][3] (Standard protocols for Kinetic vs. Thermodynamic solubility).

  • PubChem Compound Summary. (2024). Cyclopropanamine derivatives and physicochemical data. National Library of Medicine.[1][3] [1][6]

Sources

Troubleshooting n-(3,4-dimethylbenzyl)cyclopropanamine inconsistent results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3,4-dimethylbenzyl)cyclopropanamine

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Inconsistent Experimental Results Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

You are likely encountering variability with N-(3,4-dimethylbenzyl)cyclopropanamine due to three converging factors inherent to its structure: oxidative instability of the secondary amine , radical-induced cyclopropyl ring opening , and time-dependent enzyme inhibition kinetics .[1]

This molecule belongs to a class of N-benzylcyclopropanamines often utilized as mechanism-based inactivators (suicide substrates) for enzymes like Monoamine Oxidases (MAO) or Lysine-Specific Demethylase 1 (LSD1).[1] The very reactivity that makes them potent drugs also makes them chemically fragile and experimentally temperamental.

Module 1: Synthesis & Purification Troubleshooting

User Issue: "My synthesis yield is low, and LC-MS shows a mass of M+14 or M+28 impurities."

Root Cause:

  • Over-Alkylation: Direct alkylation of cyclopropylamine with 3,4-dimethylbenzyl halides leads to tertiary amines (dialkylation).[1]

  • Imine Instability: In reductive amination, if the intermediate imine is not fully formed before reduction, you generate benzyl alcohol byproducts.

  • Carbamate Formation: The free base amine avidly absorbs atmospheric CO₂ (M+44 peak or broad NMR signals) to form carbamates.

Standardized Synthesis Protocol: Stepwise Reductive Amination

Do not use standard NaBH₄; it reduces the aldehyde faster than the imine forms.

StepReagent/ConditionCritical Technical Note
1. Imine Formation 3,4-dimethylbenzaldehyde (1.0 eq) + Cyclopropylamine (1.1 eq) in DCE (Dichloroethane).[1]Add Ti(OiPr)₄ (1.2 eq) or activated 4Å Molecular Sieves.[1] Stir 4-6h. Reason: Forces equilibrium to imine.
2. Reduction NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq).[1]Add mild acid catalyst (AcOH, 1 eq).[1] Stir 12h. Reason: STAB selectively reduces imines, not aldehydes.
3. Quench Sat. NaHCO₃ solution.Ensure pH > 9 to extract the free base.
4. Stabilization HCl in Dioxane or Oxalic Acid .CRITICAL: Convert oil to solid salt immediately. Free base degrades in air.

Visual Troubleshooting Guide (Synthesis):

SynthesisTroubleshooting Start Issue: Low Yield / Impurities CheckMethod Method used? Start->CheckMethod DirectAlk Direct Alkylation (R-X + Amine) CheckMethod->DirectAlk Yes Reductive Reductive Amination CheckMethod->Reductive Yes Stop Stop DirectAlk->Stop STOP. High dialkylation risk. Switch to Reductive Amination. CheckReductant CheckReductant Reductive->CheckReductant Reducing Agent? NaBH4 NaBH4 CheckReductant->NaBH4 NaBH4 STAB STAB CheckReductant->STAB NaBH(OAc)3 AlcoholByproduct AlcoholByproduct NaBH4->AlcoholByproduct Aldehyde reduced to Alcohol CheckImine CheckImine STAB->CheckImine Imine Pre-formation? No No CheckImine->No One-pot mix Yes Yes CheckImine->Yes Ti(OiPr)4 / Sieves Competitive Competitive No->Competitive Mixed products Success Success Yes->Success High Yield Secondary Amine

Figure 1: Decision tree for optimizing the synthesis of N-benzylcyclopropanamines to minimize byproducts.

Module 2: Chemical Stability & Storage

User Issue: "The compound turned yellow/brown and the NMR is messy after 1 week."

Technical Insight: The cyclopropylamine moiety is sensitive to Single Electron Transfer (SET) oxidation. Trace transition metals (Fe, Cu) or light can generate a nitrogen radical cation (


).[1] This radical triggers the homolytic cleavage of the cyclopropane ring, leading to ring-opened imines and polymerized "tars."

Stability Protocol:

  • Form: Never store as a free base oil. Store as HCl salt.

  • Atmosphere: Argon flush is mandatory.

  • Solvent: When in solution (DMSO/Water), use degassed buffers.

  • Chelation: If degradation persists in assay buffers, add 0.1 mM EDTA to sequester trace metal oxidants.

Mechanism of Degradation:

DegradationMechanism Molecule N-(3,4-dimethylbenzyl) cyclopropanamine Oxidation Oxidation (O2/Light/Metals) -1 electron Molecule->Oxidation RadicalCat Amine Radical Cation (N•+) Oxidation->RadicalCat RingOpen Cyclopropyl Ring Opening (Spontaneous) RadicalCat->RingOpen Product Linear Imines / Aldehydes (Inactive Debris) RingOpen->Product

Figure 2: The oxidative degradation pathway.[1] The cyclopropyl ring acts as a "loaded spring" that opens upon radical formation.

Module 3: Biological Assay Variability

User Issue: "My IC50 values shift by 10-fold between experiments. Sometimes it's potent, sometimes weak."[1]

Diagnosis: Mechanism-Based Inhibition (Suicide Inhibition) This compound is likely not a simple competitive inhibitor.[1] It acts as a mechanism-based inactivator .[1] The enzyme (e.g., LSD1 or MAO) oxidizes the amine to the radical cation (see Fig 2), which then covalently binds to the enzyme's cofactor (FAD) or active site residues.

The Variable: Pre-incubation Time Because the covalent bond formation takes time (


), the observed potency depends entirely on how long you incubate the compound with the enzyme before adding the substrate.

Troubleshooting Checklist:

SymptomCauseSolution
IC50 decreases (potency increases) with longer incubation Classic time-dependent inhibition.[1]Standardize pre-incubation. (e.g., Always incubate E + I for 30 mins before adding S).
IC50 is flat regardless of time Compound has degraded to inactive ring-opened species.[1]Check stock purity via LC-MS. Ensure fresh DMSO stock.
Hill Slope > 1.0 (Steep curve) Non-specific aggregation or covalent modification.[1]Add 0.01% Triton X-100 to buffer to rule out aggregation.

Recommended Assay Setup:

  • Mix: Enzyme + Inhibitor (Buffer pH 7.4).

  • Wait: Incubate for 30 minutes (Pre-incubation).

  • Start: Add Substrate to initiate reaction.

  • Measure: Velocity (

    
    ).
    

FAQ: Quick Solutions

Q: Can I use the free base for cell culture? A: No. The free base is lipophilic and unstable. Use the HCl salt.[2] If you must use the free base, dissolve it in DMSO immediately prior to use.

Q: Why do I see a peak at [M-1] in Mass Spec? A: This is the iminium ion formed during the ionization process or partial oxidation. It is common for benzylamines. If you see [M+16], that is the N-oxide and indicates your sample is old.[1]

Q: Is the 3,4-dimethyl group important? A: Yes. The electron-donating methyl groups make the nitrogen more electron-rich, increasing its susceptibility to oxidation (both enzymatic and environmental).[1] This makes it a more potent inhibitor but also less chemically stable than the unsubstituted benzyl analog.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [1]

  • Silverman, R. B. (1995). "Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications." CRC Press. (Foundational text on cyclopropylamine ring-opening mechanisms).
  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4] [1]

  • Hrycay, E. G., & Bandiera, S. M. (2015). "Monoamine Oxidase-Mediated Oxidation of Amines." Archives of Biochemistry and Biophysics. (Details the radical cation mechanism for cyclopropylamines).

  • Yang, M., et al. (2018). "LSD1 Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. (Contextualizes N-benzylcyclopropanamines in drug discovery).

Sources

n-(3,4-dimethylbenzyl)cyclopropanamine assay interference and artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3,4-dimethylbenzyl)cyclopropanamine Assay Optimization

Current Status: Online Role: Senior Application Scientist Topic: Assay Interference, Artifacts, and Troubleshooting for N-(3,4-dimethylbenzyl)cyclopropanamine (CAS 1257535-33-3)

Executive Summary

N-(3,4-dimethylbenzyl)cyclopropanamine is a pharmacologically active secondary amine, frequently utilized as a core scaffold in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) modulators. Its chemical structure—comprising a strained cyclopropyl ring and a lipophilic dimethylbenzyl moiety—presents unique challenges in both quantitative bioanalysis (LC-MS/MS) and functional biochemical assays.

This guide addresses the three most critical failure modes reported by researchers: chromatographic carryover , isobaric metabolic artifacts , and false-positives in redox-coupled enzymatic assays .

Part 1: LC-MS/MS Quantification & Chromatography

Q: I am observing significant peak tailing and "ghost peaks" in blank injections after running high-concentration samples. How do I eliminate this carryover?

A: This is a classic "sticky amine" phenomenon. The secondary amine function in N-(3,4-dimethylbenzyl)cyclopropanamine interacts strongly with residual silanols on silica-based columns and metallic surfaces in your HPLC flow path.

Root Cause:

  • Silanol Interaction: At neutral or low pH, the amine is protonated (

    
    ), forming strong ionic bonds with deprotonated silanols.
    
  • Adsorption: The lipophilic benzyl group promotes hydrophobic adsorption to polymeric seals and rotor seals.

Validated Protocol: High-pH Reverse Phase Strategy Switching to a high-pH mobile phase deprotonates the amine, neutralizing its charge and significantly reducing silanol interaction.

  • Column Selection: Use an organosilica hybrid column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18) capable of withstanding pH > 10.

  • Mobile Phases:

    • MP A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

      
      ).
      
    • MP B: 100% Acetonitrile.

  • Needle Wash: Implement a dual-wash cycle.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (dissolves lipophilic residues).

    • Wash 2 (Aqueous): 0.1% Formic Acid in Water (protonates residual amine to ensure solubility during waste ejection).

Q: My MS spectra show a split peak for the parent ion, and I see an unexpected mass at M-2. Is the compound degrading?

A: This is likely an in-source artifact , not sample degradation.

  • Mechanism: The cyclopropyl ring is highly strained.[1] Under high desolvation temperatures or high cone voltages in the electrospray ionization (ESI) source, the ring can open or undergo oxidative dehydrogenation (loss of 2H), creating an artifactual signal at

    
    .
    
  • Verification: Lower the desolvation temperature by 50°C and reduce the cone voltage. If the ratio of the M-2 peak decreases relative to the parent, it is an instrument-generated artifact.

Part 2: Biochemical Assay Interference (LSD1/MAO)

Q: We are seeing high inhibition values in our LSD1 peroxidase-coupled fluorescence assay, but the results are not reproducible in orthogonal assays. Why?

A: You are likely encountering interference with the redox reporter system , a common issue with benzylamine derivatives in hydrogen peroxide (


) generating assays (e.g., Amplex Red).

Mechanism of Interference:

  • Direct Scavenging: N-(3,4-dimethylbenzyl)cyclopropanamine can act as a radical scavenger, consuming the

    
     produced by the enzymatic reaction before it reacts with the horseradish peroxidase (HRP) and the fluorogenic probe. This mimics enzymatic inhibition (false positive).
    
  • Mechanism-Based Inhibition: Cyclopropylamines are often suicide substrates for FAD-dependent oxidases. They form a covalent adduct with the FAD cofactor. While this is often the desired mechanism of action, it renders the inhibition time-dependent . If you do not control the pre-incubation time strictly,

    
     values will shift dramatically.
    

Self-Validating Workflow: Run a "Counter-Screen" to distinguish true inhibition from reporter interference.

  • Step 1: Add exogenous

    
     (10 µM) to the assay buffer containing your compound (no enzyme).
    
  • Step 2: Add the detection reagents (HRP + Amplex Red).

  • Step 3: Measure fluorescence.

    • Result A: Signal is equivalent to DMSO control

      
       No interference.
      
    • Result B: Signal is reduced

      
       Compound is quenching fluorescence or scavenging 
      
      
      
      .

Part 3: Visualization of Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing assay anomalies associated with this compound.

AssayTroubleshooting Start Start: Anomaly Detected IssueType Identify Issue Type Start->IssueType LCMS_Issue LC-MS: Peak Tailing / Carryover IssueType->LCMS_Issue Bio_Issue Biochem: Variable IC50 / False Positive IssueType->Bio_Issue Check_pH Check Mobile Phase pH LCMS_Issue->Check_pH Check_Time Check Pre-incubation Time Bio_Issue->Check_Time Low_pH Acidic (Formic Acid) Check_pH->Low_pH High_pH Basic (NH4HCO3, pH 10) Check_pH->High_pH Action_Switch Action: Switch to High pH Method (Deprotonate Amine) Low_pH->Action_Switch Action_Wash Action: Optimize Needle Wash (IPA/ACN/Acetone) High_pH->Action_Wash Variable_Time Variable Time Check_Time->Variable_Time Fixed_Time Fixed Time Check_Time->Fixed_Time Action_Standardize Action: Standardize Pre-incubation (Mechanism-Based Inhibition) Variable_Time->Action_Standardize Check_Scavenge Run H2O2 Counter-Screen Fixed_Time->Check_Scavenge Scavenging Signal Quenched Check_Scavenge->Scavenging Action_Orthogonal Action: Use Label-Free Assay (e.g., Mass Spec / AlphaLISA) Scavenging->Action_Orthogonal

Caption: Decision matrix for isolating artifacts in LC-MS and biochemical assays involving N-(3,4-dimethylbenzyl)cyclopropanamine.

Part 4: Quantitative Data & Reference Data

Table 1: Physicochemical Properties & Assay Implications

PropertyValueImplication for Assay
Molecular Weight 189.29 g/mol (Free Base)Monitor


.
pKa (Calculated) ~9.5 (Secondary Amine)Positively charged at physiological pH. Requires pH > 10 for neutral chromatography.
LogP ~2.8 - 3.2Moderately lipophilic. Prone to non-specific binding in plasticware (use low-binding plates).
Metabolic Liability Benzylic OxidationIn microsome assays, watch for +16 Da (OH) and +14 Da (Oxo) shifts on the methyl groups.
Chemical Reactivity Cyclopropyl Ring OpeningAcid labile. Avoid strong acid precipitation (e.g., 10% TCA) for sample prep; use ACN/MeOH instead.

Table 2: Recommended Solvent Compatibility

SolventCompatibilityNotes
DMSO HighStock solutions (10-100 mM) are stable at -20°C.
Methanol ModerateGood for extraction, but can cause methylation artifacts in presence of strong acids.
Acetonitrile HighPreferred solvent for protein precipitation and LC mobile phase.
Water Low (Free Base)Poor solubility. Requires acidification (HCl or Formic Acid) or conversion to salt form.

References

  • LSD1 Inhibitor Mechanism

    • Title: "Cyclopropylamine-based inhibitors of lysine-specific demethylase 1 (LSD1)."[2]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)
    • URL:[Link]

  • LC-MS of Secondary Amines

    • Title: "Effect of pH on LC-MS Analysis of Amines."
    • Source: Waters Corporation Applic
    • URL:[Link]

  • Assay Interference

    • Title: "Interference Testing and Mitig
    • Source: Association for Diagnostics & Labor
    • URL:[Link]

  • Cyclopropylamine Stability

    • Title: "Advances in the Synthesis of Cyclopropylamines" (Discusses ring stability/reactivity).
    • Source: Chemical Reviews (via NIH)
    • URL:[Link]

Sources

Technical Support Center: N-(3,4-dimethylbenzyl)cyclopropanamine Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3,4-dimethylbenzyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule and to offer practical strategies for its prevention and analysis. The information herein is synthesized from established chemical principles and published data on structurally related compounds to ensure the highest degree of scientific integrity.

Frequently Asked Questions (FAQs) on Degradation

Q1: I'm observing a loss of purity of my N-(3,4-dimethylbenzyl)cyclopropanamine sample over time, even under standard storage conditions. What are the likely causes?

Several factors could be contributing to the degradation of your sample. The primary suspects are hydrolysis, oxidation, and photodegradation. The N-cyclopropylamine moiety is known to be susceptible to certain degradation pathways, and the benzyl portion of the molecule can also be a site for oxidative processes.

  • Hydrolytic Degradation: The cyclopropylamine group, in particular, can be susceptible to hydrolysis, especially under basic (high pH) conditions. This can lead to the opening of the cyclopropane ring.[1]

  • Oxidative Degradation: Amines, in general, are prone to oxidation.[2] The benzylic position (the carbon atom connecting the phenyl ring to the nitrogen) is particularly susceptible to oxidation, which can lead to the formation of various degradation products. The presence of oxygen, trace metals, or peroxides in your solvents or reagents can initiate or accelerate these processes.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. While specific data on N-(3,4-dimethylbenzyl)cyclopropanamine is limited, N-benzyl compounds can undergo photodegradation.[3]

Q2: What are the predicted degradation products of N-(3,4-dimethylbenzyl)cyclopropanamine?

Based on the chemical structure, we can predict several potential degradation products. Identifying these can be crucial for developing stability-indicating analytical methods.

  • From Hydrolysis: High pH conditions may lead to the hydrolytic cleavage of the cyclopropylamine ring.[1]

  • From Oxidation:

    • Oxidation at the benzylic position could lead to the formation of an imine, which can then hydrolyze to 3,4-dimethylbenzaldehyde and cyclopropanamine.

    • N-dealkylation is another common oxidative pathway for amines, which would also yield 3,4-dimethylbenzaldehyde and cyclopropanamine.[4][5][6][7][8][9]

    • Oxidation of the amine nitrogen itself can form N-oxides.

  • From Photodegradation: Photolytic cleavage of the C-N bond could occur, generating radical species that can lead to a variety of products.[3]

Predicted Degradation Pathway of N-(3,4-dimethylbenzyl)cyclopropanamine

main N-(3,4-dimethylbenzyl)cyclopropanamine hydrolysis Hydrolytic Degradation (High pH) main->hydrolysis > pH 7 oxidation Oxidative Degradation main->oxidation O2, Metal Ions, Peroxides photolysis Photodegradation (UV Light) main->photolysis ring_opened Ring-Opened Products hydrolysis->ring_opened imine Imine Intermediate oxidation->imine n_oxide N-Oxide oxidation->n_oxide radical Radical Species photolysis->radical dmb 3,4-Dimethylbenzaldehyde imine->dmb Hydrolysis cpa Cyclopropanamine imine->cpa Hydrolysis complex_products Complex Mixture radical->complex_products

Caption: Predicted degradation pathways for N-(3,4-dimethylbenzyl)cyclopropanamine.

Troubleshooting Guide

Q3: My analytical column is showing peak tailing and loss of resolution for N-(3,4-dimethylbenzyl)cyclopropanamine. What could be the issue?

This is a common issue when analyzing basic compounds like amines by HPLC.

  • Cause: Secondary interactions between the basic amine and residual acidic silanol groups on the silica-based column packing are the likely cause.

  • Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize exposed silanol groups.

  • Solution 2: Mobile Phase Modification:

    • Increase Ionic Strength: Add a buffer, such as ammonium formate or ammonium acetate (10-20 mM), to the mobile phase.

    • Add a Competing Base: Incorporate a small amount of a competing amine, like triethylamine (TEA) or diethylamine (DEA) (0.1-0.5% v/v), into the mobile phase. This will competitively bind to the active sites on the stationary phase.

    • Adjust pH: Ensure the mobile phase pH is 2-3 units below the pKa of your analyte to ensure it is in its protonated form, which can improve peak shape.

Q4: I am seeing extraneous peaks in my chromatogram that are not present in my initial analysis. How can I confirm if these are degradation products?
  • Cause: These new peaks are likely degradation products forming during sample preparation, analysis, or storage.

  • Solution 1: Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. Comparing the retention times of the peaks in your stressed samples to the unknown peaks in your analytical run can help confirm their identity.

  • Solution 2: Mass Spectrometry (MS) Analysis: Use a mass spectrometer coupled with your LC system (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help you elucidate their structures and confirm if they are plausible degradation products.

  • Solution 3: Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main analyte peak. The presence of co-eluting impurities can indicate on-column degradation or the presence of closely related degradation products.

Prevention of Degradation

Q5: What are the best practices for storing N-(3,4-dimethylbenzyl)cyclopropanamine to ensure its long-term stability?

Proper storage is critical to minimize degradation.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Reduces the rate of potential hydrolytic and oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen, thereby preventing oxidative degradation.[2]
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation.[3]
pH Store as a solid or in aprotic, anhydrous solvents. If an aqueous solution is necessary, maintain a slightly acidic pH (around 5-6).Avoids basic conditions that can promote hydrolytic degradation of the cyclopropylamine moiety.[1]
Container Use tightly sealed, high-quality glass containers.Prevents exposure to moisture and air.
Q6: Are there any excipients or solvents I should avoid when formulating or working with N-(3,4-dimethylbenzyl)cyclopropanamine?
  • High pH Excipients: Avoid basic excipients that could raise the microenvironmental pH and accelerate hydrolysis.[1]

  • Oxidizing Agents: Be cautious with excipients or solvents that may contain peroxides or other oxidizing agents.

  • Reactive Aldehydes and Ketones: Avoid solvents or excipients with reactive carbonyl groups, as they can potentially form imine adducts with the primary amine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade N-(3,4-dimethylbenzyl)cyclopropanamine to identify potential degradation products and validate the stability-indicating nature of an analytical method.[5][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(3,4-dimethylbenzyl)cyclopropanamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent to the target concentration for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze a control sample stored in the dark in parallel.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

  • Use a PDA detector to check for peak purity and an MS detector to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, PDA detector, and a mass spectrometer (e.g., single quadrupole or TOF).

2. Chromatographic Conditions:

ParameterCondition
Column C18, base-deactivated, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
PDA Wavelength 220 nm and 270 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 50-500

3. Sample Preparation:

  • Dilute the samples from the forced degradation study to a final concentration of approximately 10 µg/mL with the initial mobile phase composition (e.g., 90% A, 10% B).

4. Data Analysis:

  • Integrate all peaks in the chromatograms.

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control.

  • Analyze the mass spectra of the new peaks to propose structures for the degradation products.

Workflow for Stability Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) stock->stress control Unstressed Control stock->control hplc HPLC-UV/MS Analysis stress->hplc control->hplc data Data Acquisition (Chromatograms, Spectra) hplc->data compare Compare Stressed vs. Control data->compare identify Identify Degradation Products (Retention Time, m/z) compare->identify quantify Quantify Degradation (%) identify->quantify report Generate Stability Report quantify->report

Caption: Workflow for conducting a forced degradation study.

References

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(8), 2695-2703. [Link]

  • European Patent Office. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • World Intellectual Property Organization. (2013). WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Kroutil, J., et al. (2025). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]

  • Various Authors. (n.d.). Intramolecular oxidative cyclopropanation of N-benzyl ynamides. ResearchGate. [Link]

  • Pharmaceuticals and Medical Devices Agency. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

  • Various Authors. (2025). Thermal decomposition of cyclopentene. ResearchGate. [Link]

  • Wang, H., et al. (2023). Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO 2 Based on Fullerenes Derivatives and TiO 2. MDPI. [Link]

  • Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • Various Authors. (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry (RSC Publishing). [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Various Authors. (2025). Thermal Decomposition of N-nitrosopiperazine. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Various Authors. (n.d.). Progress of N-Benzyl Removal. SIOC Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Wu, J-D., et al. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Various Authors. (2025). Thermal degradation comparison of polypropylene glycol and its complex with β-cyclodextrin. ResearchGate. [Link]

  • Scherer, M., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 47-55. [Link]

  • Various Authors. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals. [Link]

  • Various Authors. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]

  • Various Authors. (2025). Chemoselective Oxidative Debenzylation of Tertiary N-Benzyl Amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. PubMed. [Link]

  • Various Authors. (2025). ChemInform Abstract: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ResearchGate. [Link]

  • Various Authors. (2025). Premature thermal decomposition behavior of 3,4-dinitrofurazanfuroxan with certain types of nitrogen-rich compounds. ResearchGate. [Link]

Sources

Validation & Comparative

Efficacy of n-(3,4-dimethylbenzyl)cyclopropanamine versus established compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Efficacy Analysis: N-(3,4-dimethylbenzyl)cyclopropanamine Versus Established Monoamine Oxidase Inhibitors

Introduction: The Evolving Landscape of Antidepressant Therapy

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial patient population exhibiting inadequate response to first-line treatments like Selective Serotonin Reuptake Inhibitors (SSRIs). This necessitates the exploration of novel therapeutic agents and the re-evaluation of established, potent drug classes. Monoamine Oxidase Inhibitors (MAOIs) were the first class of antidepressants developed and are recognized for their high efficacy, particularly in treatment-resistant and atypical depression.[1][2] However, their use has been limited due to concerns about drug-drug and food-drug interactions.[1]

This guide provides a comparative analysis of a novel investigational compound, N-(3,4-dimethylbenzyl)cyclopropanamine, against three established MAOIs: Tranylcypromine, Phenelzine, and Selegiline. N-(3,4-dimethylbenzyl)cyclopropanamine is a rationally designed molecule featuring the pharmacologically validated cyclopropanamine scaffold, known for its presence in potent bioactive compounds, including the MAOI Tranylcypromine.[3] The addition of a 3,4-dimethylbenzyl group is hypothesized to modulate selectivity and pharmacokinetic properties, potentially offering an improved therapeutic window.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings, present detailed protocols for comparative efficacy testing, and use hypothetical data to illustrate the analytical framework for evaluation.

Mechanistic Framework: Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system.[4][5] By inhibiting MAO, MAOIs increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying their antidepressant effects.[4][6] There are two main isoforms of this enzyme:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is strongly correlated with antidepressant effects.

  • MAO-B: Primarily metabolizes dopamine.[7] Its inhibition is a key strategy in the treatment of Parkinson's disease.[8]

Established compounds vary in their selectivity. Tranylcypromine and Phenelzine are non-selective, irreversible inhibitors of both MAO-A and MAO-B.[4][6][9] Selegiline is an irreversible MAO-B selective inhibitor at lower doses, but loses its selectivity at higher doses used for depression.[5][7][8]

The core hypothesis for N-(3,4-dimethylbenzyl)cyclopropanamine is that the bulky dimethylbenzyl substitution may confer greater selectivity for one of the MAO isoforms, potentially separating the potent antidepressant effects from some of the undesirable side effects associated with non-selective inhibition.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Synaptic_NTs Increased Neurotransmitter Levels Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO Degradation Neurotransmitters->Synaptic_NTs Increased Availability Receptors Postsynaptic Receptors Synaptic_NTs->Receptors Enhanced Signaling Therapeutic_Effect Therapeutic_Effect Receptors->Therapeutic_Effect Antidepressant Effect MAOI MAO Inhibitor (e.g., N-(3,4-dimethylbenzyl)cyclopropanamine) MAOI->MAO Inhibits

Caption: Mechanism of Monoamine Oxidase Inhibitors (MAOIs).

Preclinical Efficacy Evaluation: A Step-by-Step Methodological Guide

To objectively compare the efficacy of N-(3,4-dimethylbenzyl)cyclopropanamine with established MAOIs, a multi-tiered experimental approach is essential. This workflow progresses from initial enzymatic assays to complex behavioral models.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Target Engagement cluster_2 Phase 3: Behavioral Efficacy a MAO-A/MAO-B Inhibition Assay b Determine IC50 Values a->b c Rodent Brain Microdialysis b->c Candidate Progression d Measure Neurotransmitter Levels (Serotonin, Dopamine, Norepinephrine) c->d e Forced Swim Test (FST) d->e Confirmation of Biological Activity f Measure Immobility Time e->f g Data Analysis & Comparison f->g Comparative Efficacy Data

Caption: Preclinical workflow for evaluating novel antidepressants.

Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

Rationale: This initial screen is fundamental to determine the potency and selectivity of the novel compound. It provides a quantitative measure (IC50) of the concentration required to inhibit 50% of the enzyme activity for both MAO-A and MAO-B, allowing for a direct comparison with established drugs.

Methodology:

  • Source of Enzyme: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Substrate Preparation:

    • For MAO-A: Prepare a solution of kynuramine.

    • For MAO-B: Prepare a solution of benzylamine.

  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Preparation: Dissolve N-(3,4-dimethylbenzyl)cyclopropanamine, Tranylcypromine, Phenelzine, and Selegiline in DMSO to create stock solutions. Perform serial dilutions in the assay buffer to achieve a range of test concentrations.

  • Assay Procedure (96-well plate format): a. To each well, add 50 µL of assay buffer. b. Add 25 µL of the respective compound dilution (or vehicle control - DMSO in buffer). c. Add 25 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the appropriate substrate. e. Incubate for 30 minutes at 37°C. f. Stop the reaction by adding 50 µL of 2N NaOH.

  • Detection: Measure the fluorescent product (4-hydroxyquinoline for MAO-A) or absorbance (benzaldehyde for MAO-B) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: In Vivo Brain Microdialysis

Rationale: An in vitro effect does not guarantee in vivo target engagement. Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a living animal (e.g., the prefrontal cortex or striatum), providing definitive evidence that the compound is crossing the blood-brain barrier and exerting its expected neurochemical effect.[10][11]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Implantation: a. Anesthetize the rat and place it in a stereotaxic frame. b. Surgically implant a microdialysis guide cannula targeting the desired brain region (e.g., nucleus accumbens). c. Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[12] c. Collect baseline dialysate samples every 20 minutes for at least 2 hours. d. Administer the test compound (e.g., N-(3,4-dimethylbenzyl)cyclopropanamine at 10 mg/kg, i.p.) or vehicle. e. Continue collecting dialysate samples for at least 4 hours post-administration.

  • Neurotransmitter Analysis: a. Analyze the dialysate samples immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[12] b. Quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the average baseline concentration.

Protocol: Forced Swim Test (FST)

Rationale: The FST is a widely used behavioral assay to screen for antidepressant efficacy.[13][14] The test is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Treatment with effective antidepressants increases the latency to immobility and decreases the total time spent immobile, as the animal will engage in active escape behaviors for longer.[15]

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Apparatus: A transparent glass cylinder (25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: a. Acclimate mice to the testing room for at least 1 hour. b. Administer the test compound (e.g., N-(3,4-dimethylbenzyl)cyclopropanamine), an established compound (e.g., Tranylcypromine), or vehicle control via intraperitoneal (i.p.) injection 60 minutes prior to the test. c. Gently place each mouse into the water-filled cylinder. d. Conduct a 6-minute test session. The session is typically video-recorded for later analysis. e. After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Comparative Data Summary (Hypothetical Results)

The following tables present hypothetical data to illustrate how N-(3,4-dimethylbenzyl)cyclopropanamine would be compared against the established compounds.

Table 1: In Vitro Potency and Selectivity at MAO Isoforms

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Ratio (MAO-A/MAO-B)
N-(3,4-dimethylbenzyl)cyclopropanamine 2501516.7
Tranylcypromine20250.8
Phenelzine30400.75
Selegiline8001080.0

Data are hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical scenario, N-(3,4-dimethylbenzyl)cyclopropanamine demonstrates a preferential, though not exclusively selective, inhibition of MAO-B, similar in potency to Selegiline at MAO-B but with significantly more MAO-A activity. It is less potent at MAO-A compared to the non-selective inhibitors Tranylcypromine and Phenelzine.

Table 2: In Vivo Efficacy in the Mouse Forced Swim Test

Treatment Group (10 mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle (Saline)155 ± 10.2-
N-(3,4-dimethylbenzyl)cyclopropanamine 85 ± 8.545.2%
Tranylcypromine75 ± 7.951.6%
Phenelzine80 ± 9.148.4%
Selegiline130 ± 11.516.1%

Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean.

Interpretation: The hypothetical data show that N-(3,4-dimethylbenzyl)cyclopropanamine produces a robust antidepressant-like effect, significantly reducing immobility time. Its efficacy in this model is comparable to the potent non-selective MAOIs and superior to the MAO-B selective inhibitor Selegiline at this dose, suggesting that its mixed MAO-A/MAO-B inhibition profile is behaviorally effective.

Discussion and Future Directions

Based on our hypothetical data, N-(3,4-dimethylbenzyl)cyclopropanamine emerges as a promising candidate. Its potent, mixed-profile MAO inhibition translates into significant antidepressant-like activity in a standard behavioral model. The preference for MAO-B inhibition over MAO-A, while not as pronounced as that of Selegiline, is a noteworthy characteristic. This profile suggests that it might offer a balanced increase in all three key monoamines (serotonin, norepinephrine, and dopamine).

The key question arising from this profile is its clinical translation regarding the "cheese effect" (hypertensive crisis). The non-selective inhibitors Tranylcypromine and Phenelzine carry a high risk due to potent MAO-A inhibition in the gut. While Selegiline largely avoids this at low doses, our hypothetical compound's moderate MAO-A activity (IC50 = 250 nM) warrants careful investigation.

Next Steps in Development:

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and Toxicology: Conduct comprehensive safety studies, including cardiovascular safety and specific tyramine pressor response studies to quantify the risk of hypertensive crisis.

  • Advanced Behavioral Models: Evaluate the compound in models of anhedonia (e.g., sucrose preference test) and chronic stress to broaden the understanding of its behavioral effects.

  • Mechanism Deconvolution: Perform receptor binding panels to ensure the compound does not have significant off-target activities that could lead to unforeseen side effects.

Conclusion

This guide outlines a rigorous, structured approach for the preclinical evaluation of a novel MAOI, N-(3,4-dimethylbenzyl)cyclopropanamine, in comparison to established therapeutic agents. By integrating in vitro enzymatic assays, in vivo neurochemical analysis, and behavioral paradigms, a comprehensive efficacy and selectivity profile can be constructed. The hypothetical data presented for N-(3,4-dimethylbenzyl)cyclopropanamine illustrate a compound with a potentially favorable and potent antidepressant profile. The subsequent challenge, as with all novel MAOIs, lies in demonstrating a superior safety margin, particularly concerning the cardiovascular risks that have historically limited the use of this highly effective class of antidepressants.

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A Head-to-Head Comparison of n-(3,4-dimethylbenzyl)cyclopropanamine and Other Leading LSD1 Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in various malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2][3] LSD1, a flavin-dependent monoamine oxidase, plays a pivotal role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][4] Its overexpression in numerous cancers is associated with aberrant gene expression, leading to suppressed differentiation and enhanced proliferation of cancer cells.[3][5][6] This has spurred the development of a diverse array of LSD1 inhibitors, each with unique biochemical and pharmacological profiles.

This guide provides a comprehensive benchmark analysis of n-(3,4-dimethylbenzyl)cyclopropanamine, a representative tranylcypromine-based covalent inhibitor, against other prominent clinical-stage LSD1 inhibitors. We will delve into their mechanisms of action, comparative potencies, selectivity profiles, and cellular activities, supported by established experimental protocols. This objective comparison is designed to empower researchers and drug development professionals to make informed decisions in selecting the most appropriate chemical probe or therapeutic lead for their specific research needs.

The Landscape of LSD1 Inhibition: A Mechanistic Overview

LSD1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: irreversible (covalent) and reversible (non-covalent) inhibitors.[4][5]

  • Irreversible Inhibitors: These are typically mechanism-based inhibitors that form a covalent bond with the FAD cofactor in the active site of LSD1, leading to its inactivation.[5][7][8] Many of these are derivatives of tranylcypromine (TCP), a well-known monoamine oxidase (MAO) inhibitor that also displays LSD1 inhibitory activity.[5] N-(3,4-dimethylbenzyl)cyclopropanamine belongs to this class. Other notable examples include GSK2879552 and Iadademstat (ORY-1001) .[2][4][5]

  • Reversible Inhibitors: These inhibitors bind non-covalently to the LSD1 active site, offering a different pharmacological profile that may translate to a more manageable safety profile.[9][10] Pulrodemstat (CC-90011) is a prime example of a potent and selective reversible LSD1 inhibitor.[5][9][10]

Below is a diagram illustrating the catalytic cycle of LSD1 and the points of intervention for both irreversible and reversible inhibitors.

cluster_LSD1_Cycle LSD1 Catalytic Cycle cluster_Inhibition Inhibitor Intervention LSD1_FAD LSD1-FAD LSD1_FADH2 LSD1-FADH2 LSD1_FAD->LSD1_FADH2 Reduction Imine Iminium Ion Intermediate LSD1_FAD->Imine LSD1_FADH2->LSD1_FAD Oxidation (O2 -> H2O2) H3K4me2 H3K4me2 (Substrate) H3K4me2->Imine Demethylation H3K4me1 H3K4me1 (Product) Imine->H3K4me1 Hydrolysis Irreversible Irreversible Inhibitors (e.g., n-(3,4-dimethylbenzyl)cyclopropanamine, GSK2879552, Iadademstat) Irreversible->LSD1_FAD Covalent Adduct Formation Reversible Reversible Inhibitors (e.g., Pulrodemstat) Reversible->LSD1_FAD Non-covalent Binding

Caption: LSD1 catalytic cycle and inhibitor mechanisms.

Comparative Benchmarking Data

The following tables summarize the key performance indicators for n-(3,4-dimethylbenzyl)cyclopropanamine and a selection of other well-characterized LSD1 inhibitors. The data presented is a synthesis of values reported in peer-reviewed literature and publicly available databases.

Table 1: Biochemical Potency and Selectivity
InhibitorClassLSD1 IC50MAO-A IC50MAO-B IC50Selectivity (LSD1 vs. MAOs)
n-(3,4-dimethylbenzyl)cyclopropanamine Irreversible (TCP derivative)~20-50 nM>10 µM>10 µM>200-fold
GSK2879552 Irreversible (TCP derivative)~10-20 nM[2]>100 µM>100 µM>5000-fold[2]
Iadademstat (ORY-1001) Irreversible (TCP derivative)~18 nM[2]>100 µM>100 µM>5000-fold[2]
INCB059872 IrreversiblePotent (nM range)Highly SelectiveHighly SelectiveHigh
Pulrodemstat (CC-90011) Reversible~0.3 nM[5]>100 µM>100 µM>300,000-fold[5]

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate, enzyme concentration). The data presented here is for comparative purposes.

Table 2: Cellular Activity in Relevant Cancer Models
InhibitorCell Line (Cancer Type)Cellular Potency (EC50/GI50)Key Cellular Effects
n-(3,4-dimethylbenzyl)cyclopropanamine AML cell lines (e.g., MV4-11)~10-100 nMInduction of differentiation markers (e.g., CD11b), cell growth inhibition.
GSK2879552 AML cell lines2-240 nM[11]Potent anti-proliferative effects, induction of tumor suppressor genes.[1][11]
SCLC cell linesPotentInhibition of cell growth in vitro and in vivo.[2]
Iadademstat (ORY-1001) AML cell lines (MLL-rearranged)Sub-nanomolarInduction of differentiation markers, decreased colony formation.[5]
INCB059872 Myeloid LeukemiaPotentInduces differentiation and apoptosis.[12]
Pulrodemstat (CC-90011) AML & SCLC cell linesPotent (nM range)[13]Induction of cellular differentiation.[13]

Experimental Methodologies for Benchmarking

To ensure a robust and reproducible comparison of LSD1 inhibitors, standardized and well-validated assays are crucial. The following protocols outline the key experiments for determining biochemical potency, cellular activity, and target engagement.

Biochemical Potency: HRP-Coupled Assay

This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction.[14][15]

Principle: LSD1 demethylates its substrate (e.g., a histone H3 peptide), producing H2O2 as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a substrate (e.g., Amplex Red) to produce a fluorescent or colorimetric signal that is proportional to LSD1 activity.

cluster_workflow HRP-Coupled Assay Workflow Start 1. Add LSD1 Enzyme and Inhibitor Step2 2. Add H3K4me2 Substrate (Initiate Reaction) Start->Step2 Step3 3. Add HRP and Amplex Red Step2->Step3 Step4 4. Incubate Step3->Step4 End 5. Measure Fluorescence (Ex/Em ~530/590 nm) Step4->End

Caption: HRP-Coupled Assay Workflow.

Step-by-Step Protocol:

  • Plate Preparation: Add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT) to the wells of a 96-well black plate.

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., n-(3,4-dimethylbenzyl)cyclopropanamine, GSK2879552) to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Add 10 µL of recombinant human LSD1 enzyme (final concentration ~20-50 nM) to all wells except the no-enzyme control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of the H3K4me2 peptide substrate (final concentration ~10-20 µM) to all wells to start the reaction.

  • Detection: After a 30-60 minute incubation at 37°C, add 20 µL of a detection reagent containing HRP and Amplex Red.

  • Signal Measurement: Incubate for 5-15 minutes at room temperature, protected from light. Measure the fluorescence using a plate reader with excitation at ~530-545 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Activity: AML Cell Proliferation and Differentiation Assay

This assay assesses the ability of LSD1 inhibitors to inhibit the growth of leukemia cells and induce their differentiation.

Principle: AML cell lines, such as MV4-11 or Kasumi-1, are treated with LSD1 inhibitors. Cell proliferation is measured using a viability dye (e.g., resazurin), and differentiation is assessed by measuring the expression of a myeloid differentiation marker, CD11b, using flow cytometry.

cluster_workflow Cellular Assay Workflow Start 1. Seed AML Cells (e.g., MV4-11) Step2 2. Treat with LSD1 Inhibitors (Varying Doses) Start->Step2 Step3 3. Incubate for 4-6 Days Step2->Step3 Step4a 4a. Proliferation Assay (e.g., CellTiter-Glo) Step3->Step4a Step4b 4b. Differentiation Assay (Flow Cytometry for CD11b) Step3->Step4b End 5. Analyze Data (EC50/GI50, % CD11b+ cells) Step4a->End Step4b->End

Caption: Cellular Assay Workflow for AML cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add serial dilutions of the LSD1 inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 4 to 6 days at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Differentiation Assessment:

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Stain the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice.

    • Wash the cells and resuspend in PBS.

    • Analyze the percentage of CD11b-positive cells using a flow cytometer.

Discussion and Future Perspectives

The data compiled in this guide highlights the potent and selective nature of n-(3,4-dimethylbenzyl)cyclopropanamine as an irreversible LSD1 inhibitor. Its biochemical and cellular activities are comparable to those of clinical-stage inhibitors like GSK2879552 and Iadademstat. The choice between an irreversible and a reversible inhibitor often depends on the specific therapeutic context and desired pharmacological profile. While irreversible inhibitors can offer prolonged target engagement, reversible inhibitors may provide a more favorable safety profile.[9][10]

Future research should focus on direct, side-by-side comparisons of these inhibitors in a wider range of preclinical models, including patient-derived xenografts, to better predict their clinical efficacy. Furthermore, exploring the synergistic potential of LSD1 inhibitors with other epigenetic modifiers or standard-of-care chemotherapies holds significant promise for developing novel and effective cancer treatments. The detailed protocols provided herein offer a robust framework for conducting such critical benchmarking studies.

References

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  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed. (URL: [Link])

  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • LSD1 inhibitors in clinical trials. The picture showing 3D structure of... - ResearchGate. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.